Cupric acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
copper;diacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Cu/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQARKPSCNTWTJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu(CH3COO)2, C4H6CuO4 | |
| Record name | copper(II) acetate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Copper(II)_acetate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059720 | |
| Record name | Cupric acetate | |
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Molecular Weight |
181.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cupric acetate appears as a blue-green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as an insecticide, in the preparation of other chemicals, as a fungicide, and mildew preventive., Blue-green hygroscopic solid; [HSDB] Green, odorless, hygroscopic crystals; Soluble in water; [Alfa Aesar MSDS] | |
| Record name | CUPRIC ACETATE | |
| Source | CAMEO Chemicals | |
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| Record name | Copper(II) acetate | |
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Density |
1.9 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | CUPRIC ACETATE | |
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Color/Form |
Blue-green hydroscopic powder | |
CAS No. |
142-71-2, 52503-64-7 | |
| Record name | CUPRIC ACETATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Copper(II) acetate | |
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| Record name | Cupric acetate, basic | |
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| Record name | Acetic acid, copper(2+) salt (2:1) | |
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| Record name | Cupric acetate | |
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| Record name | Copper di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | CUPRIC ACETATE | |
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| Record name | COPPER(II) ACETATE | |
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Melting Point |
239 °F (USCG, 1999) | |
| Record name | CUPRIC ACETATE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthetic Methodologies and Precursor Chemistry of Cupric Acetate
Advanced Synthesis Techniques for Cupric Acetate (B1210297) Derivatives and Analogues
Advanced synthesis techniques are employed to control the morphology, size, and properties of cupric acetate derivatives and analogues, particularly in the realm of nanoparticle synthesis.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis utilizes electromagnetic radiation to rapidly and uniformly heat reaction mixtures, leading to faster reaction rates and control over nanoparticle morphology. mdpi.com Copper acetate has been used as a starting material in microwave-assisted synthesis to produce various copper-based nanomaterials. For instance, copper acetate was used as a precursor along with ethylene (B1197577) diamine tetraacetic acid (EDTA) as a reducing and surface-regulating agent in a water and n-butyl alcohol mixture to synthesize cuprous oxide (Cu₂O) microcrystals with controlled shapes, including octahedral, truncated octahedral, cuboctahedral, truncated cubic, and cubic morphologies. rsc.org The volume ratio of n-butyl alcohol to water was identified as a critical factor in controlling these morphologies. rsc.org
Microwave-assisted methods using copper acetate have also been employed for the synthesis of copper oxide (CuO) nanoparticles. A hydrolytic method enhanced by microwave techniques utilized copper acetate dihydrate as the precursor and potassium hydroxide (B78521) (KOH) as the hydrolyzing agent to synthesize nanostructured CuO. mdpi.com This method resulted in crystalline CuO with a monoclinic phase. mdpi.com Another study reported the preparation of monoclinic CuO nanoparticles with regular shape, narrow size distribution, and high purity using microwave irradiation with copper(II) acetate and sodium hydroxide in ethanol (B145695). nju.edu.cn The band gap of these CuO nanoparticles was estimated to be 2.43 eV, larger than that of bulk CuO, indicating quantum size effects. nju.edu.cn
Copper(II) acetate nanoparticles have also been used as catalysts in microwave-assisted organic reactions, such as the azide-alkyne cycloaddition for the synthesis of 2-amino-1H-imidazole/triazole conjugates. mdpi.com Using a catalytic amount of copper(II) acetate nanoparticles in hydrazine (B178648) and heating in a microwave oven at 100 °C for a short time (2 minutes) yielded the products in moderate to excellent yields. mdpi.com
Ultrasound-Assisted Synthesis Approaches
Ultrasound-assisted synthesis, or sonochemical synthesis, utilizes acoustic cavitation to generate localized hot spots, high pressures, and rapid cooling rates, which can facilitate chemical reactions and influence the properties of synthesized materials. mdpi.com Copper acetate has been used as a precursor in ultrasound-assisted methods for the synthesis of copper-based nanostructures.
Different CuO nanostructures have been synthesized in aqueous solutions using ultrasound irradiation of copper(II) acetate with urea (B33335)/sodium hydroxide in the presence of polyvinylpyrrolidone (B124986) (PVP) as a stabilizing polymer. nih.gov This approach yielded CuO quasi-spherical microarchitectures and long-straw like structures, with morphology influenced by the presence of urea and sodium hydroxide. nih.gov
In another application, copper acetate was used in ethanol under ultrasonic irradiation conditions for the synthesis of 2-benzylidenebenzofuran-3(2H)-ones from 1-(2'-hydroxy-phenyl)-3-phenyl-propenones. univ.kiev.ua This method was reported to offer faster reaction times and higher yields compared to conventional methods. univ.kiev.ua Copper acetate and glycerol (B35011) were mixed and sonicated for 1 hour to obtain Cu₂O as a catalyst for the N-arylation of imidazole (B134444). mdpi.com
A comparative study on the ultrasonic-assisted thermal decomposition method for synthesizing CuO nanoparticles using different copper precursors, including copper acetate, copper nitrate (B79036), and copper chloride, found that copper acetate resulted in finer and more uniform particles compared to copper nitrate. researchgate.net
Solvothermal Synthesis Methods
Solvothermal synthesis involves carrying out chemical reactions in a sealed vessel containing a solvent at temperatures and pressures above its critical point. This method allows for the synthesis of materials with controlled crystallinity, size, and morphology. Copper acetate has been utilized as a copper precursor in solvothermal synthesis for the preparation of various materials.
Spherical cuprous oxide microspheres have been synthesized via a solvothermal method in a glycerol-water mixture (1:1) using copper(II) acetate as the copper precursor. asianpubs.orgneu.edu The resulting cuprous oxide microparticles were characterized by powder X-ray diffraction (PXRD) and scanning electron microscopy (SEM) and were successfully used as a catalyst in the synthesis of β-hydroxy-1,2,3-triazole. asianpubs.orgneu.edu
Copper acetate has also been used as a representative organic copper precursor in the continuous supercritical solvothermal synthesis of copper nanoparticles in supercritical ethanol. aip.org This method demonstrated that using copper acetate as the precursor anion led to more thorough conversion and faster nucleation compared to copper nitrate. aip.org The addition of polyvinylpyrrolidone (PVP) as an organic ligand significantly improved the dispersibility of the obtained copper nanoparticles, and increasing PVP concentration resulted in more regular morphology and even distribution. aip.org
Metal-organic framework (MOF) nanosheets have been synthesized using a facile and template-free solvothermal method with cupric salts, including copper(II) acetate, and terephthalic acid (TPA) in organic solvents like dimethylformamide (DMF) and methanol. rsc.org The type of cupric salt used influenced the controlled growth and morphology of the MOF crystals. rsc.org
Copper-based nanoparticles, including CuO, Cu/Cu₂O, and Cu₂O/CuO, have been prepared from a copper(II) acetate bipyridine complex using solvothermal synthesis, alongside microwave-assisted and borohydride (B1222165) methods. scispace.comresearchgate.net Solvothermal synthesis from an alkaline solution at 160 °C yielded CuO nanoparticles with a size of approximately 11 nm. scispace.comresearchgate.net
Borohydride Reduction Techniques
Borohydride reduction is a common method for synthesizing metal nanoparticles by reducing metal ions using borohydride salts, typically sodium borohydride (NaBH₄). Copper acetate is frequently used as a copper precursor in these reduction reactions. mdpi.com
Sodium borohydride is one of the most widely used reducing agents for the reduction of Cu(II) to metallic copper nanoparticles due to its rapid reduction rate and relative ease of particle size control. mdpi.com Copper acetate is considered well-suited for the preparation of fine copper nanoparticles by reduction with borohydride. sciencemadness.org This process often requires fast and vigorous reaction conditions with strong stirring to obtain particles of the desired size and activity. sciencemadness.org
Copper(II) acetate has been used in conjunction with sodium borohydride for the reduction of various organic compounds. For instance, the reduction of nitrobenzene (B124822) with sodium borohydride and copper(II) acetate in ethanol has been reported to work satisfactorily, yielding results comparable to or better than those obtained in methanol. thieme-connect.com A "greener" approach to the reduction of aromatic nitro substrates to their corresponding amines has been developed using sodium borohydride with catalytic amounts of copper(II) acetylacetonate (B107027) in ethanol at room temperature. ijsdr.org While this specific example uses copper(II) acetylacetonate, it highlights the role of copper complexes in borohydride reductions.
Copper-based nanoparticles (Cu₂O/CuO) with a size of approximately 16 nm were synthesized by a borohydride method at room temperature using a copper(II) acetate bipyridine complex. scispace.comresearchgate.net
Green Chemistry Synthesis Routes Utilizing this compound
Green chemistry approaches aim to minimize the environmental impact of chemical synthesis by using environmentally friendly solvents, reducing agents, and energy-efficient methods. Copper acetate is a suitable precursor for green synthesis routes due to its availability and relatively lower toxicity compared to some other metal salts. mdpi.comtandfonline.com
Green synthesis methods utilizing plant extracts as reducing and stabilizing agents have been developed for the synthesis of copper nanoparticles using copper acetate as the precursor. mdpi.comtandfonline.comjacsdirectory.comnih.govspandidos-publications.com For example, copper oxide nanoparticles have been synthesized using a green synthesis method involving Psidium guajava leaf extract as both a reducing and capping agent with copper(II) acetate. sigmaaldrich.com These synthesized CuO nanoparticles showed excellent photocatalytic activity for the degradation of industrial dyes. sigmaaldrich.com Another study reported the synthesis of copper nanoparticles by mixing a copper acetate solution with Eclipta prostrata leaf extract, where the plant extract acted as an excellent reducing agent. nih.govspandidos-publications.com This method did not require the use of surfactants or external energy. nih.govspandidos-publications.com
An eco-friendly method for synthesizing structured CuO involved using copper acetate as the precursor with cholesterol-free egg white albumin and Solanum lycopersicum (tomato) extract as stabilizing and reducing agents. mdpi.com This green synthesis approach yielded crystalline CuO. mdpi.com
Commonly used precursors in the green synthesis of copper nanoparticles include copper sulfate (B86663) pentahydrate, copper acetate, copper chloride, and copper nitrate trihydrate. tandfonline.com The completion of the reaction in green synthesis is often indicated by a color change, which varies depending on the precursor used. tandfonline.com
Here is a table summarizing some green synthesis methods utilizing copper acetate:
| Plant Extract Used | Precursor | Resulting Nanomaterial | Key Findings | Source |
| Psidium guajava leaf | Copper(II) acetate | CuO nanoparticles | Excellent photocatalytic activity for dye degradation. | sigmaaldrich.com |
| Eclipta prostrata leaf | Copper acetate | Copper nanoparticles | Plant extract acts as reducing agent; no surfactant or external energy needed. | nih.govspandidos-publications.com |
| Solanum lycopersicum | Copper acetate | CuO | Crystalline CuO obtained. | mdpi.com |
| Azadirachta indica (Neem) leaf | Copper acetate | CuO nanoparticles | Crystalline CuO nanoparticles with various sizes (49-324 nm). | jacsdirectory.com |
Interactive Table: Green Synthesis Methods Utilizing this compound
This compound as a Precursor in Complex Material Fabrication
This compound serves as an excellent precursor for the production of ultra-high purity compounds, catalysts, and nanoscale materials due to its solubility in water and other solvents like alcohol. atamanchemicals.comchemeurope.comsigmaaldrich.com Its use as a source of copper(II) in inorganic synthesis is well-established. atamanchemicals.comchemeurope.com
Copper(II) acetate monohydrate is particularly useful as a precursor for the synthesis of new materials via the sol-gel method because of its water solubility. sigmaaldrich.com
Examples of complex materials fabricated using this compound as a precursor include:
Copper Oxide (CuO) and Cuprous Oxide (Cu₂O) Nanomaterials: As detailed in the synthesis techniques sections, this compound is widely used to synthesize CuO and Cu₂O nanoparticles and microcrystals with controlled morphologies and sizes for applications in catalysis, antibacterial agents, and photocatalysis. mdpi.comrsc.orgnju.edu.cnnih.govasianpubs.orgneu.eduscispace.comresearchgate.netjacsdirectory.comrasayanjournal.co.in
Copper Nanoparticles (CuNPs): Copper acetate is a common precursor for the synthesis of copper nanoparticles through chemical reduction methods, including those using sodium borohydride and green synthesis routes. mdpi.comsciencemadness.orgtandfonline.comnih.govspandidos-publications.com These nanoparticles have potential applications in various fields. mdpi.com
Metal-Organic Frameworks (MOFs): this compound has been used as a cupric salt precursor in the solvothermal synthesis of MOF nanosheets, where it influences the growth and morphology of the resulting MOF crystals. rsc.org
Copper Antimony Sulfide (CuSbS₂) and CuSbS₂-Cu₃SbS₄ Nanocomposites: Copper(II) acetate monohydrate can be used to synthesize CuSbS₂ nanoplates and CuSbS₂-Cu₃SbS₄ nanocomposites via the hot injection method. sigmaaldrich.com CuSbS₂ is explored as an absorber material in solar cells, while the nanocomposite shows promising supercapacitive properties for energy storage. sigmaaldrich.com
CuO Semiconducting Thin Films: this compound can be used as a copper precursor in synthesizing CuO semiconducting thin films via techniques like jet nebulizer spray pyrolysis for applications in P-N diodes, supercapacitors, sensors, solar cells, photocatalysis, and electrochromic devices. sigmaaldrich.com
Organic Synthesis Catalysis: Beyond material fabrication, copper(II) acetate is a significant catalyst and oxidizing agent in various organic synthesis reactions. wikipedia.orgatamanchemicals.comchemeurope.com It is used in reactions such as the Eglinton reaction for coupling terminal alkynes to form 1,3-diynes, the synthesis of ynamines, and the hydroamination of acrylonitrile. wikipedia.orgatamanchemicals.comchemeurope.com It also catalyzes the oxidation of aminals to dihydroquinazolines and quinazolinones. beilstein-journals.org
This compound's versatility as a precursor stems from the reactivity of the copper(II) ion and the acetate ligand, allowing for the controlled formation of a wide range of copper-containing materials and facilitating various chemical transformations.
Synthesis of Copper Oxide Nanostructures
This compound is frequently employed as a precursor for the synthesis of copper oxide (CuO) nanostructures. CuO nanoparticles are p-type semiconductors with a narrow band gap, making them suitable for applications in fields such as solar energy conversion, sensors, catalysts, and electronic devices aip.orgamericanelements.comdergipark.org.tr.
Different synthesis methods utilize this compound to control the size, morphology, and properties of the resulting CuO nanostructures. For instance, a modified sonoelectrochemical process using copper(II) acetate and sodium hydroxide as precursors, with glucose and poly(N-vinylpyrrolidone) (PVP) as additives, has been developed to synthesize CuO nanoparticles. PVP was found to significantly promote the dispersed and homogeneous phase of the nanoparticles aip.org. The resulting nanoparticles showed high crystallinity with an average crystallite size of 30 nm when calcined at 500 °C aip.org.
Thermal decomposition of copper hydroxide acetate, derived from copper acetate, is another facile method for synthesizing porous copper oxide nanostructures. This method can yield flower-like configurations assembled from plate-like structures, and the morphology can be retained after conversion to CuO researchgate.net.
Studies comparing different copper precursors for CuO nanoparticle synthesis by ultrasonic-assisted thermal decomposition have shown that copper acetate can yield finer and more uniform particles compared to copper nitrate, resulting in a wider band gap researchgate.net. The morphology of the resulting nanoparticles can also be influenced by the precursor; copper chloride, for example, can lead to plate-like structures researchgate.net.
Microwave-assisted solvothermal synthesis using copper acetate as a precursor in a water/ethylene glycol solvent mixture has been shown to produce 3D flower-like CuO nanostructures with a high specific surface area of 168.47 m²/g. acs.org. These structures exhibited a specific capacitance of 612 F/g at a current density of 1 A/g, demonstrating high stability with 98% capacity retention after 4000 cycles acs.org.
In droplet flow reactors, copper acetate and acetic acid in aqueous droplets, combined with a bulk stream of sodium hydroxide, have been used to synthesize CuO nanoparticles. Varying the concentrations of the reagents influenced the size and morphology, producing needle-like and plate-like structures unh.edu. XRD and EDS analysis confirmed the synthesis of copper(II) oxide in this process unh.edu.
This compound has also been used in green synthesis methods for CuO nanoparticles, such as those involving plant extracts or egg white albumin researchgate.netmdpi.com.
Here is a summary of some research findings on CuO nanoparticle synthesis using this compound:
| Synthesis Method | Precursor(s) | Additives/Conditions | Resulting CuO Morphology/Properties | Key Findings | Source |
| Modified Sonoelectrochemical Process | Copper(II) acetate, Sodium hydroxide | Glucose, PVP | High crystallinity, 30 nm average crystallite size (after calcination) | PVP promotes dispersed and homogeneous phase. | aip.org |
| Thermal Decomposition | Copper hydroxide acetate (from copper acetate) | - | Porous, flower-like (retained morphology after conversion) | Facile synthesis of porous structures. | researchgate.net |
| Ultrasonic-Assisted Thermal Decomposition | Copper acetate | - | Finer, more uniform particles, wider band gap (compared to Cu nitrate) | Precursor influences particle size, morphology, and band gap. | researchgate.net |
| Microwave-Assisted Solvothermal | Copper acetate | Water/Ethylene glycol solvent mixture | 3D flower-like, 168.47 m²/g surface area, 612 F/g specific capacitance | High surface area and capacitance, good stability. | acs.org |
| Droplet Flow Reactor | Copper acetate, Acetic acid, Sodium hydroxide | - | Needle-like and plate-like (size and morphology depend on concentration) | Reagent concentration influences size and morphology. | unh.edu |
Fabrication of Metal-Organic Frameworks (MOFs)
This compound is a common metal source for the synthesis of copper-based Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials formed by the coordination of metal ions or clusters with organic ligands, possessing high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, catalysis, and sensing scialert.netrsc.orgosti.gov.
In the synthesis of MOF-199, also known as Cu-BTC (copper benzene-1,3,5-tricarboxylate), copper(II) acetate monohydrate is reacted with benzenetricarboxylic acid in a solvent mixture, often containing DMF, ethanol, and water scialert.netresearchgate.netclausiuspress.com. The reaction can be carried out at room temperature or under solvothermal conditions scialert.netresearchgate.netclausiuspress.com. The use of copper acetate is suggested to speed up the reaction due to the formation of copper dimers nih.gov. Factors such as solvent composition, reaction time, and temperature influence the size and crystallinity of the synthesized MOFs scialert.netnih.gov. For example, using a butanol solvent can increase viscosity and affect reaction kinetics, influencing size and crystallinity nih.gov. The concentration ratio of the organic linker to the metal source can also impact the resulting crystal morphology nih.gov.
Microwave-assisted ball milling is another technique where copper(II) acetate tetrahydrate has been used as a metal source for MOF fabrication, employing carboxylic acids like 1,3,5-benzenetricarboxylic acid and terephthalic acid as organic linkers rsc.orgrsc.org. This method offers a simple, low-cost, and high-efficiency approach to prepare MOFs rsc.org.
Copper acetate monohydrate has also been used in the synthesis of new copper MOFs with specific topologies, such as STAM-NMe2, through solvothermal reactions involving isophthalic acid derivatives scispace.com. The thermal stability of these MOFs can be influenced by the removal of coordinated solvent molecules from the copper acetate units within the structure scispace.com.
The formation of copper dimers, which are the basic unit of the Cu-BTC structure, is heavily dependent on the formation of Cu₂ dimers, and copper acetate, possessing a similar paddle-wheel structure, facilitates this process osti.gov.
Here is a summary of MOF synthesis using this compound:
| MOF Type / Linker | This compound Form | Synthesis Method(s) | Key Parameters / Conditions | Notes | Source |
| MOF-199 (Cu-BTC) / Benzenetricarboxylic acid | Monohydrate | Solvothermal, Room Temperature Synthesis | Solvent mixture (DMF, ethanol, water), reaction time, temperature | Copper acetate speeds up reaction via dimer formation. | scialert.netresearchgate.netclausiuspress.comnih.gov |
| Various MOFs / Carboxylic acids | Tetrahydrate | Microwave-Assisted Ball Milling | Organic linker type | Simple, low-cost, high-efficiency method. | rsc.orgrsc.org |
| STAM-NMe2 / 5-dimethylamino isophthalic acid | Monohydrate | Solvothermal | Solvent (water), temperature, time | Thermal stability related to coordinated solvent removal. | scispace.com |
| Cu-BTC / 1,3,5-benzenetricarboxylic acid | Copper acetate (form not specified) | Various (including soft templating) | Formation of Cu₂ dimers | Copper acetate facilitates dimer formation. | osti.gov |
Direct Growth of Graphene Films on Dielectric Substrates
This compound has been explored as a facilitator for the direct growth of high-quality graphene films on dielectric substrates, such as sapphire, bypassing the need for a transfer process which can introduce defects and contamination oup.comnih.govresearchgate.neteurekalert.org. This method is particularly important for various applications where direct integration of graphene on insulating materials is required oup.comeurekalert.org.
In this process, copper acetate is used as a metal-containing species that continuously supplies copper clusters in a gaseous form during chemical vapor deposition (CVD) oup.comnih.goveurekalert.org. These copper clusters act as catalysts, aiding the decomposition of the carbon precursor, such as methane (B114726) (CH₄), by reducing its activation energy oup.comeurekalert.org. Density functional theory (DFT) calculations support this mechanism oup.comeurekalert.org.
The use of copper acetate in CVD facilitates the transfer-free synthesis of graphene films that exhibit high quality, high purity, and reduced multilayer density oup.comresearchgate.net. The resulting graphene films have shown favorable electrical performance, with reported carrier mobility reaching 8500 cm²/V·s at room temperature, comparable to graphene grown on copper oup.comnih.goveurekalert.org. The sheet resistance can be as low as 1.24 kΩ/sq at a high optical transmittance of 96% oup.com.
The copper acetate-facilitated method offers a solution to the problem of metal residues often encountered in other remote metal catalyzation strategies for transfer-free graphene growth oup.comeurekalert.org. The volatilization of Cu(OAc)₂ using an independent heating system enables the delivery of Cu clusters to the growth environment oup.comeurekalert.org. This enhanced decomposition of gaseous carbon species helps suppress the formation of sp³ hybridized carbon, thus reducing few-layer and multilayer regions oup.com.
Devices like hydrovoltaic electricity generators based on this directly grown graphene have demonstrated robust voltage output and long cyclic stability oup.comnih.goveurekalert.org.
Here is a summary of research findings on direct graphene growth using this compound:
| Process | This compound Role | Substrate(s) | Carbon Precursor | Key Outcomes | Performance Metrics | Source |
| CVD Growth | Supplies gaseous copper clusters (catalyst) | Dielectric substrates (e.g., sapphire) | Methane (CH₄) | Transfer-free growth of high-quality, high-purity, multilayer-deficient graphene. Reduces activation energy for CH₄ decomposition. | Carrier mobility: 8500 cm²/V·s; Sheet resistance: 1.24 kΩ/sq; Transmittance: 96%. | oup.comnih.govresearchgate.neteurekalert.orgoup.com |
Structural Elucidation and Bonding Characterization of Cupric Acetate Complexes
Crystallographic Investigations and Crystal Engineering
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is a powerful technique used to obtain precise structural information about crystalline materials. Studies on cupric acetate (B1210297) monohydrate, Cu2(OAc)4(H2O)2, have revealed its characteristic dinuclear "paddlewheel" structure. wikipedia.orgnih.gov In this structure, two copper(II) ions are bridged by four acetate ligands. Each copper atom is also coordinated to a water molecule in the axial position. atamanchemicals.comwikipedia.org
Key findings from single crystal X-ray diffraction studies include:
The presence of a Cu-Cu bond between the two copper centers in the dimeric unit. wikipedia.org The distance between the two copper atoms is approximately 2.62 Å, which is close to the Cu-Cu distance in metallic copper, suggesting a significant interaction. atamanchemicals.comwikipedia.org
The coordination environment around each copper atom is typically described as distorted square pyramidal, with four oxygen atoms from the acetate ligands forming the basal plane and the oxygen atom from the water molecule occupying the apical position. atamanchemicals.comwikipedia.org
The Cu-O bond lengths within the acetate bridges are approximately 1.97 Å, while the Cu-O bond lengths to the axial water molecules are longer, around 2.20 Å. atamanchemicals.comwikipedia.org
Single crystal X-ray diffraction has also been applied to study adducts of dimeric copper(II) acetate with various ligands, confirming that these compounds are often isostructural with the monohydrate, with the axial water molecules replaced by other ligands such as methanol, acetic acid, or dimethylformamide. rsc.org
Powder X-ray Diffraction (XRD) Analysis of Cupric Acetate Phases
Powder X-ray diffraction (XRD) is a technique used to identify crystalline phases and study their structural properties in polycrystalline samples. XRD analysis of this compound has been used to characterize different phases, including the monohydrate and anhydrous forms, as well as decomposition products. scirp.orgresearchgate.netcsic.es
Studies using in situ XRD have monitored the thermal decomposition of copper acetate monohydrate. Upon heating, dehydration occurs, leading to the formation of anhydrous copper acetate. scirp.orgresearchgate.net Further heating results in the decomposition of copper acetate, producing various copper oxide phases (Cu2O and CuO) and eventually metallic copper, depending on the atmosphere (air or inert gas) and temperature. scirp.orgresearchgate.netscispace.com
Powder XRD patterns provide characteristic diffraction peaks at specific 2θ angles, which can be used to identify the crystalline phase by comparison with reference databases. csic.esiosrphr.org Changes in peak positions, intensities, and widths in XRD patterns can provide information about phase transitions, crystallite size, and strain. andavancollege.ac.iniosrphr.org For example, broad peaks appearing during thermal decomposition can indicate the formation of intermediate or amorphous species. scirp.org
Powder XRD has also been used to characterize copper acetate complexes with other ligands, confirming their crystalline nature and allowing for the determination of crystal system and lattice parameters. andavancollege.ac.inworldscientific.comresearchgate.net
Table 1: Selected Powder XRD Data for this compound Phases
| Phase | Crystal System | Key 2θ Peaks (approximate) | Notes | Source |
| Cu(Ac)2·H2O (Monohydrate) | Triclinic | (Specific peaks vary) | Starting material | researchgate.netcrystalls.info |
| Cu(Ac)2 (Anhydrous) | Not specified | (Specific peaks vary) | Formed upon dehydration | scirp.orgresearchgate.net |
| Intermediate/Amorphous | N/A | Broad peaks (35-40°) | Observed during thermal decomposition | scirp.org |
| Cu2O (Cuprous Oxide) | Cubic | (Specific peaks vary) | Decomposition product | scirp.orgresearchgate.netscispace.com |
| CuO (Cupric Oxide) | Monoclinic | (Specific peaks vary) | Decomposition product | scirp.orgresearchgate.netscispace.comresearchgate.net |
| Cu (Metallic Copper) | Cubic | (Specific peaks vary) | Decomposition product (under inert gas) | scirp.orgresearchgate.net |
Charge Density Analysis and Topological Studies (Quantum Theory of Atoms In Molecules - QTAIM) of this compound
Charge density analysis, often coupled with the Quantum Theory of Atoms In Molecules (QTAIM), provides insights into the nature of chemical bonding and interatomic interactions within a crystal. QTAIM analyzes the electron density distribution to identify bond critical points (BCPs) and characterize the interactions between atoms. acs.orgmdpi.comdntb.gov.ua
Studies applying QTAIM to hydrated this compound have focused on understanding the nature of the Cu-Cu interaction within the dimeric unit and the Cu-O bonds. acs.orgdntb.gov.uauni-muenchen.decolab.ws
Key findings from charge density and QTAIM studies include:
The presence of a bond critical point between the two copper atoms, indicating a direct interaction. mdpi.comdntb.gov.ua
Analysis of the electron density and its Laplacian at the Cu-Cu BCP suggests that this interaction has characteristics of a weak closed-shell interaction, comparable in strength to a hydrogen bond, rather than a typical metallic bond. mdpi.comuni-muenchen.de
QTAIM parameters for the Cu-O bonds provide quantitative information about their covalent and ionic character. mdpi.com
These studies contribute to a deeper understanding of the bonding in paddlewheel complexes and the factors influencing the metal-metal interaction. mdpi.comuni-muenchen.de
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques provide complementary information to crystallographic methods by probing the vibrational, electronic, and magnetic properties of this compound complexes.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are widely used to identify functional groups and study the vibrational modes of molecules. These techniques are particularly useful for characterizing the acetate ligands and their coordination to the copper centers in this compound complexes. scirp.orgresearchgate.netcsic.esworldscientific.comresearchgate.netijream.organalis.com.myresearchgate.netunl.ptijcrcps.com
Key vibrational modes of the acetate group (CH3COO-) include the asymmetric and symmetric stretching vibrations of the carboxylate group (νasym(COO-) and νsym(COO-)) and the C-C stretching vibration. unl.pt The positions and separation of the νasym(COO-) and νsym(COO-) bands are sensitive to the coordination mode of the acetate ligand (e.g., bridging, chelating, or monodentate). In dimeric copper(II) acetate, the acetate ligands act as bridging ligands, which is reflected in the characteristic frequencies of these vibrations. unl.pt
Studies have reported characteristic IR bands for copper acetate monohydrate, including peaks around 1608-1612 cm-1 (νasym(COO-)) and 1441-1440 cm-1 and 1362-1362 cm-1 (νsym(COO-)). scirp.orgunl.pt The separation between the asymmetric and symmetric carboxylate stretches (Δν = νasym - νsym) provides information about the coordination environment. unl.pt
FTIR spectroscopy has also been used in in situ studies to monitor the thermal decomposition of copper acetate monohydrate by observing changes in the intensity and position of characteristic peaks corresponding to acetate vibrations and the formation of new species like water, acetic acid, acetone, ethanol (B145695), and CO2. scirp.orgresearchgate.net
Table 2: Characteristic FTIR Bands for this compound Monohydrate
| Vibration Mode | Approximate Frequency Range (cm⁻¹) | Notes | Source |
| νasym(COO-) | 1608 - 1612 | Asymmetric carboxylate stretch | scirp.orgunl.pt |
| νsym(COO-) | 1440 - 1441 | Symmetric carboxylate stretch (higher freq) | scirp.orgunl.pt |
| νsym(COO-) | 1362 - 1362 | Symmetric carboxylate stretch (lower freq) | scirp.orgunl.pt |
| C-C stretch | 944 - 948 | Acetate C-C backbone vibration | scirp.orgunl.pt |
| OH stretching (water) | 3200 - 3500 | Present in monohydrate | unl.pt |
| CH stretching | 2900 - 3000 | Methyl group vibrations | unl.pt |
| Cu-O stretches | 231, 322 | Metal-ligand vibrations | unl.pt |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence (PL) Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions in a compound, providing information about its electronic structure and coordination environment. Photoluminescence (PL) spectroscopy examines the emission of light from a substance after excitation, revealing information about excited states and relaxation processes. crystalls.infoanalis.com.myijcrcps.comnih.govmdpi.com
UV-Vis spectra of copper(II) compounds typically show absorption bands related to d-d transitions of the Cu2+ ion and ligand-to-metal charge transfer (LMCT) transitions. analis.com.my For this compound, the UV-Vis spectrum exhibits absorption bands in the UV and visible regions. nih.govresearchgate.net
Studies on this compound monohydrate have identified absorption bands in the near-ultraviolet region, specifically around 325 nm and 360 nm. publish.csiro.au These bands have been assigned to singlet-singlet charge transfer transitions from ligand molecular orbitals to copper d orbitals. publish.csiro.au The visible region typically shows broader absorption bands corresponding to the d-d transitions, which are responsible for the characteristic blue-green color of the monohydrate. analis.com.my
UV-Vis spectroscopy has also been used to study the interaction of copper(II) acetate with other molecules, such as peptides or dyes, by observing changes in the absorption spectra upon complex formation. analis.com.mynih.govmdpi.com
Photoluminescence studies on copper compounds, including those derived from copper acetate, can provide information about emission properties. While this compound itself might not be strongly luminescent, it can be used as a precursor for the synthesis of luminescent copper-based materials like copper oxide nanoparticles, whose PL properties have been investigated. ijcrcps.com Recent research has also explored the use of copper acetate as a spin sensitizer (B1316253) to enhance photoluminescence in organic light-emitting diodes, indicating its involvement in excited-state processes through coordination interactions. acs.org
Table 3: Selected UV-Vis Absorption Data for this compound Complexes
| Complex/Observation | Approximate Absorption Wavelengths (nm) | Assignment/Notes | Source |
| Cu(II) acetate monohydrate | ~325, ~360 | Singlet-singlet charge transfer transitions | publish.csiro.au |
| Cu(II) acetate monohydrate | 200 - 263 | Charge-transfer transition between Cu2+ and acetate | researchgate.net |
| Cu(II) acetate complex with Thymol blue dye | ~434.2 (new band) | Observed upon complex formation | nih.gov |
| Cu(II) complexes with coumarin (B35378) oxyacetate ligands | 260 - 400 | Ligand-based and possibly LMCT transitions | mdpi.com |
| Cu(II)-based tetrapeptides with copper(II) acetate | 600 - 650 (d-d transitions) | Characteristic of Cu(II) complexes | analis.com.my |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and environment of atoms within a molecule. For this compound, the paramagnetic nature of the Cu(II) ion (d⁹ configuration, S=1/2) significantly impacts NMR spectra, often leading to broadened or shifted signals. researchgate.net
While standard ¹H and ¹³C NMR are routine for diamagnetic compounds, the presence of a paramagnetic center like Cu(II) can complicate the interpretation due to the interaction of the nuclear spins with the unpaired electron spin. This interaction can cause large paramagnetic shifts and line broadening, potentially making signals difficult to detect or assign. manchester.ac.uk182.160.97
Research involving copper acetate complexes, particularly those with bridging ligands, has utilized NMR, although specific detailed ¹H and ¹³C NMR data directly for the Cu₂(CH₃COO)₄(H₂O)₂ dimer in solution is not extensively detailed in the search results. Studies on copper(I) acetate complexes with various ligands have shown that NMR can be used to characterize the organic ligands and their coordination environments, even if the signals from the acetate ligands directly coordinated to paramagnetic copper(II) are broad. csic.es In some cases, NMR has been used to study the exchange dynamics of ligands in copper complexes, which provides indirect information about the lability and environment of the coordinated species. csic.es
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near Edge Structure (XANES) for Oxidation State and Local Structure
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near Edge Structure (XANES) spectroscopy are valuable techniques for probing the electronic state, particularly the oxidation state, and the local coordination environment of metal centers like copper in this compound. ijsrst.comdiva-portal.orgacs.org
XPS is a surface-sensitive technique that measures the kinetic energy of core electrons emitted upon irradiation with X-rays. The binding energies of these core electrons are characteristic of the element and its chemical state, including its oxidation state. diva-portal.org For copper compounds, XPS can distinguish between different oxidation states (e.g., Cu(0), Cu(I), and Cu(II)) based on the shifts in the Cu 2p core level binding energies and the presence of characteristic satellite peaks for Cu(II) species. nih.gov
XANES, a part of X-ray Absorption Spectroscopy (XAS), focuses on the region near the absorption edge of a specific element. The features in the XANES spectrum are sensitive to the oxidation state, coordination geometry, and bonding environment of the absorbing atom. ijsrst.comacs.org Changes in the edge position and shape can provide information about the formal oxidation state and the symmetry of the local environment around the copper ion. ijsrst.comacs.orgresearchgate.net For copper, the Cu K-edge XANES spectrum is particularly informative for determining the oxidation state, with distinct features observed for Cu(I) and Cu(II) species. nih.govresearchgate.net Studies have shown that XANES can be used to assess the oxidation and coordination state of copper in various materials, including catalysts derived from copper precursors. researchgate.net
While specific XPS and XANES data for this compound monohydrate were not detailed in the search results, these techniques are generally applicable to copper compounds to confirm the Cu(II) oxidation state and gain insights into the local coordination environment around the copper ions, complementing the structural information obtained from diffraction methods.
Electron Spin Resonance (ESR) Spectroscopy for Electronic Configuration and Spin States
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a technique specifically used to study materials with unpaired electrons. Since Cu(II) has a d⁹ configuration with one unpaired electron (S=1/2), this compound is EPR active. manchester.ac.uk
The dimeric structure of this compound monohydrate, [Cu₂(CH₃COO)₄(H₂O)₂], features two Cu(II) ions. These two paramagnetic centers interact, leading to a coupled spin system. The interaction between the two S=1/2 spins can result in a singlet ground state (S=0, diamagnetic) and a triplet excited state (S=1, paramagnetic). researchgate.netmdpi.comresearchgate.net The energy difference between these states is determined by the exchange coupling constant (J). researchgate.netmanchester.ac.uk
ESR spectroscopy can be used to study the thermally excited triplet state (S=1) of the dimeric copper(II) acetate. The ESR spectrum of the triplet state is characterized by fine structure arising from the dipole-dipole interaction between the two unpaired electrons and the anisotropic exchange interaction. researchgate.netmanchester.ac.ukmdpi.com Analysis of the ESR spectrum provides parameters such as the g-tensor and the zero-field splitting parameters (D and E), which give detailed information about the electronic configuration, the spin state, and the geometry of the dimeric unit. mdpi.comresearchgate.net
Studies on copper acetate monohydrate have utilized broadband EPR spectroscopy to analyze the triplet state, yielding spin Hamiltonian parameters like gₓ, gᵧ, g₂ and the zero-field splitting parameters D and E. mdpi.comresearchgate.net These parameters are consistent with the dimeric structure and the antiferromagnetic exchange interaction between the copper centers, where the singlet state is the ground state. researchgate.netmdpi.com
Table 1: Typical Spin Hamiltonian Parameters for the Triplet State of Dimeric Cu(II) Acetate from EPR
| Parameter | Value (approx.) | Units | Source |
| gₓ | 2.077 | mdpi.comresearchgate.net | |
| gᵧ | 2.055 | mdpi.comresearchgate.net | |
| g₂ | 2.365 | mdpi.comresearchgate.net | |
| D | 0.335 | cm⁻¹ | mdpi.comresearchgate.net |
| E | 0.0105 | cm⁻¹ | mdpi.comresearchgate.net |
Note: These values are approximate and can vary slightly depending on the specific experimental conditions and sample preparation.
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) for Morphology and Elemental Composition
Scanning Electron Microscopy (SEM) is a technique used to examine the surface morphology and topography of materials at high resolution. Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with SEM, is used for elemental analysis, providing information about the elemental composition and distribution within a sample. diva-portal.org
SEM images of materials derived from this compound precursors, such as copper oxide nanoparticles, show various morphologies including sheets, microspheres, and irregular polyhedra, which can be influenced by synthesis conditions. rsc.orgmdpi.com For example, studies on CuO nanoparticles synthesized using this compound monohydrate have revealed sheet-like and microspherical morphologies. mdpi.com
EDS analysis confirms the elemental composition of the sample. When applied to materials synthesized from this compound, EDS spectra typically show characteristic peaks for copper (Cu) and oxygen (O), confirming the presence of copper oxide. rsc.orgmdpi.com The weight percentages of the elements can be quantified by EDS, providing a compositional analysis of the material. mdpi.comdergipark.org.tr For instance, EDS analysis of CuO samples prepared from copper acetate has shown significant weight percentages of copper and oxygen, consistent with the formation of copper oxide. mdpi.comdergipark.org.tr
Table 2: Representative Elemental Composition of CuO Derived from this compound by EDS
| Element | Weight Percentage (approx.) | Source |
| Copper | 85.26 - 85.61 | mdpi.com |
| Oxygen | 13.56 - 14.39 | mdpi.com |
Note: These values are for CuO derived from this compound and may vary depending on the synthesis method and stoichiometry.
SEM and EDS are valuable for characterizing the physical form and confirming the elemental makeup of this compound itself or materials synthesized using it as a precursor. cabidigitallibrary.org
Selected-Area Electron Diffraction for Crystalline Phases
Selected-Area Electron Diffraction (SAED) is a technique performed in a Transmission Electron Microscope (TEM) that provides information about the crystallinity and crystallographic structure of a material. By selecting a specific area of the sample with an aperture and obtaining a diffraction pattern, SAED can reveal whether the material is single crystalline, polycrystalline, or amorphous. mdpi.comiucr.org
The SAED pattern consists of a series of spots for a single crystal, rings for a polycrystalline material, or diffuse halos for an amorphous substance. The positions and intensities of the diffraction spots or rings are characteristic of the crystal lattice parameters and space group. mdpi.comiucr.org
SAED has been used in studies involving materials synthesized from copper acetate precursors, such as copper oxide or cuprous oxide nanoparticles, to confirm their crystalline nature and determine their crystal structure. cabidigitallibrary.orgsociemat.espsu.edu For example, SAED analysis has supported the findings from X-ray diffraction regarding the crystalline phases present in laser-activated metallic inks prepared from copper acetate. sociemat.es In the study of dendrite Cu₂O crystals synthesized using copper(II) acetate, SAED patterns were used to confirm the crystallographic orientation of the dendrite branches. psu.edu
While direct SAED data specifically for the crystalline form of this compound monohydrate were not prominently found in the search results, the technique is applicable for verifying its crystallinity and determining its unit cell parameters if suitable crystalline samples are prepared and analyzed by TEM. SAED is particularly useful for analyzing the crystal structure of very small particles or selected regions of a larger sample.
Mechanistic Studies and Reaction Kinetics Involving Cupric Acetate
Thermal Decomposition Pathways and Kinetics of Cupric Acetate (B1210297)
The thermal decomposition of copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O) has been extensively studied using various analytical techniques to understand its decomposition pathways and kinetics. The process is complex and can be influenced by factors such as atmosphere (air or inert gas) and heating rate.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are common techniques used to monitor the thermal decomposition of metal carboxylates like cupric acetate. TGA measures the change in mass of a sample as a function of temperature or time, while DTA measures the temperature difference between the sample and a reference material as they are heated.
Studies using TGA and DTA show that the thermal decomposition of copper(II) acetate monohydrate typically occurs in multiple steps. The first step, usually observed between approximately 110 °C and 168 °C, is the dehydration process, involving the loss of the water molecule kau.edu.saakjournals.com. This step is generally endothermic kau.edu.sa. The mass loss observed during this stage is consistent with the theoretical mass loss for the removal of one water molecule researchgate.net.
Following dehydration, the anhydrous copper(II) acetate undergoes further decomposition at higher temperatures. This main decomposition step typically starts around 200 °C to 225 °C and is largely complete by 300 °C to 310 °C kau.edu.saakjournals.com. The nature of this step (endothermic or exothermic) depends on the atmosphere. In an inert atmosphere like nitrogen or argon, it is endothermic, while in air, it is exothermic due to oxidation reactions kau.edu.saakjournals.com. The mass loss in this stage is significant, corresponding to the decomposition of the acetate moiety kau.edu.saresearchgate.net.
Some studies suggest the formation of intermediate species, such as copper acetate peroxides, between 100 °C and 150 °C, which subsequently dehydrate. akjournals.com The solid products of the decomposition can vary depending on the temperature and atmosphere, potentially including copper metal (Cu), copper(I) oxide (Cu₂O), and copper(II) oxide (CuO). In air, Cu and Cu₂O formed initially can be further oxidized to CuO at higher temperatures (above 300 °C). akjournals.comakjournals.com
Data from TGA can show distinct mass loss steps at different temperature ranges, indicating the sequential nature of dehydration and decomposition. kau.edu.sascirp.org DTA curves show corresponding endothermic or exothermic peaks associated with these processes. kau.edu.sa
In-situ Spectroscopic Monitoring of Decomposition Processes
In-situ spectroscopic techniques provide valuable insights into the molecular changes occurring during the thermal decomposition of this compound. Techniques such as in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and in-situ X-ray Diffraction (XRD) can monitor the evolution of solid phases and gaseous products as a function of temperature. scirp.orgscirp.org
In-situ DRIFTS can track changes in functional groups within the copper acetate structure during heating. For instance, the disappearance of peaks related to hydroxyl groups confirms dehydration. mdpi.com Changes in peaks associated with methyl, carbon-oxygen double bonds, and carbon-oxygen single bonds provide information about the decomposition of the acetate ligand. researchgate.netasianpubs.org Analysis of the gaseous products evolved during decomposition can be performed by coupling TGA with techniques like mass spectrometry (MS) or gas chromatography-mass spectrometry (GC-MS). This allows for the identification of volatile species such as acetic acid, acetone, acetaldehyde, methane (B114726), and carbon dioxide, which are products of the acetate decomposition. scirp.orgscirp.orgmarquette.educardiff.ac.uk
In-situ XRD can monitor changes in the crystalline phases present during heating. This technique can confirm the dehydration step by showing the disappearance of peaks corresponding to the monohydrate and the appearance of peaks for anhydrous this compound. scirp.orgscirp.orgresearchgate.net Further heating shows the formation of new crystalline phases corresponding to the decomposition products, such as Cu₂O, Cu, and CuO, depending on the atmosphere and temperature. rsc.orgakjournals.com
Combining techniques like in-situ DRIFT coupled with μGC-MS and in-situ XRD with TGA provides a comprehensive approach to studying the thermal decomposition mechanism, allowing for the simultaneous identification of both solid and gaseous species. scirp.orgscirp.orgresearchgate.net
Kinetic Modeling and Activation Energy Determination for Thermal Processes
Kinetic studies of the thermal decomposition of copper(II) acetate monohydrate aim to determine the rate laws and activation energies for the different decomposition steps. Both isothermal and non-isothermal thermogravimetric techniques are used for this purpose. kau.edu.saakjournals.com
Non-isothermal kinetic analysis involves analyzing TGA data obtained at different heating rates. Methods such as the Friedman and Flynn–Wall–Ozawa (FWO) methods can be used to estimate activation energies. capes.gov.br Isoconversional methods, which calculate activation energy as a function of the extent of conversion, can reveal changes in the reaction mechanism during the process. capes.gov.br
Studies have shown that the dehydration step and the subsequent decomposition of anhydrous this compound can be described by different kinetic models. The kinetics can be complex, potentially involving overlapping reactions and changes in the reaction interface. kau.edu.saakjournals.com For instance, the dehydration might involve an initial reversible step followed by irreversible steps. capes.gov.br The decomposition of the anhydrous salt can involve a stepwise reduction of Cu(II) to Cu(I) and then to Cu(0), with potential overlap between these processes. kau.edu.saakjournals.comroyalsocietypublishing.org
Kinetic modeling helps in identifying the most probable reaction mechanisms and determining parameters like activation energy (E) and the pre-exponential factor (A). Different models, such as reaction interface models or autocatalytic models, may be applied to fit the experimental data. kau.edu.saakjournals.comcapes.gov.br For example, an autocatalytic model has been proposed for the decomposition of copper(II) malonate, where a reaction product (acetate) promotes the breakdown of the anion. royalsocietypublishing.org
Determining accurate activation parameters is crucial for understanding the energy barriers of the decomposition steps and predicting the material's behavior at different temperatures. kau.edu.saakjournals.com
Reaction Mechanisms in Organic Transformations Catalyzed by this compound
This compound is a widely used catalyst in various organic transformations, particularly in the formation of carbon-heteroatom bonds. Its catalytic activity is often attributed to the ability of copper to undergo redox cycles (Cu(II)/Cu(I) and potentially Cu(II)/Cu(III)). wikipedia.org
Copper-Catalyzed Carbon-Heteroatom Bond Formation
Copper salts, including this compound, are effective catalysts for forming carbon-heteroatom bonds, such as carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. These reactions are often referred to as cross-coupling reactions. wikipedia.orgalfa-chemistry.com
Mechanistic Investigations of Chan-Lam Coupling
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a prominent example of a copper-catalyzed carbon-heteroatom bond formation reaction. It involves the oxidative cross-coupling of arylboronic acids (or other organometallic reagents like stannanes or siloxanes) with compounds containing N-H or O-H bonds (such as amines, anilines, phenols, amides, etc.) to form C-N or C-O bonds. wikipedia.orgalfa-chemistry.comorganic-chemistry.org this compound is frequently used as the catalyst in this reaction. alfa-chemistry.comorganic-chemistry.orgnih.gov
The mechanism of the Chan-Lam coupling is complex and has been the subject of detailed investigation. While the exact pathway can vary depending on the specific substrates, ligands, and conditions, a generally accepted mechanism involves the formation of copper-aryl intermediates. wikipedia.org
A proposed catalytic cycle often begins with the reaction of the copper(II) catalyst (e.g., this compound) with the nucleophile (the compound with the N-H or O-H bond) and the organometallic reagent (e.g., arylboronic acid). alfa-chemistry.comnih.gov Transmetalation, where the aryl group is transferred from the boron to the copper center, is a key step. nih.govbme.hu This is followed by coordination of the heteroatom nucleophile to the copper center. acs.org
Oxidative addition or a similar oxidation process is then believed to occur, leading to the formation of a copper(III) intermediate. wikipedia.orgorganic-chemistry.org This copper(III) species contains both the aryl group and the heteroatom from the nucleophile. Reductive elimination from this copper(III) intermediate yields the desired C-heteroatom coupled product and regenerates a copper(I) species. wikipedia.org
The copper(I) species is then reoxidized back to copper(II) by an oxidant, typically atmospheric oxygen, completing the catalytic cycle. alfa-chemistry.comorganic-chemistry.orgacs.org The presence of an oxidant is crucial for the reaction to proceed catalytically. acs.org
Ligands and bases can influence the reaction rate and selectivity by coordinating to the copper center and affecting the various steps of the catalytic cycle, such as transmetalation and reductive elimination. organic-chemistry.orgbme.hu
Research findings often involve spectroscopic studies and kinetic experiments to support proposed mechanistic steps. For example, kinetic evidence can help determine the order of reaction steps, such as transmetalation, nucleophile coordination, and oxidation. acs.org Studies have also investigated the effect of different copper sources and additives on the reaction efficiency and mechanism. bme.hursc.org
Data from mechanistic investigations can include details about intermediate species detected, the effect of varying reactant concentrations on the reaction rate, and the influence of different reaction parameters.
Pathways for Carbon-Nitrogen Bond Formation
This compound plays a role in the formation of carbon-nitrogen (C-N) bonds through various mechanisms, notably in cross-coupling reactions. The Chan-Lam coupling, for instance, utilizes copper(II) acetate to facilitate the formation of aryl-nitrogen bonds between arylboronic acids and nitrogen-containing compounds like amines, anilines, amides, imides, ureas, carbamates, and sulfonamides. organic-chemistry.org, organic-chemistry.org This reaction can be carried out under mild conditions, often at room temperature, and is tolerant of various functional groups. organic-chemistry.org
Mechanistic studies of copper-catalyzed C-N bond formation suggest different pathways, including those involving oxidative addition, single-electron transfer (SET), and the formation of copper intermediates in various oxidation states (Cu(I), Cu(II), Cu(III)). nih.gov, researchgate.net In some Chan-Lam type reactions, the catalytic cycle may involve the oxidation of Cu(II) to Cu(III) followed by reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst, which is then reoxidized to Cu(II) by an external oxidant like air or ceric ammonium (B1175870) nitrate (B79036) (CAN). organic-chemistry.org, nih.gov
Another example involves the copper-mediated aminolysis of dithioacetals, providing a route to enaminones via C-N bond formation under mild conditions. nih.gov
Pathways for Carbon-Sulfur Bond Formation
This compound can also be involved in the formation of carbon-sulfur (C-S) bonds. While not as extensively documented as C-N and C-O bond formation in the provided search results, copper catalysts, including copper acetate, have been employed in cross-coupling reactions leading to the formation of C-S bonds. For example, a cross-coupling reaction of arylboronic acids with KSCN catalyzed by copper acetate has been reported for the synthesis of aryl thiocyanates. organic-chemistry.org
Mechanisms of O-Arylation Reactions
This compound is a key component in copper-mediated O-arylation reactions, particularly in the Chan-Lam-type coupling of phenols or alcohols with arylboronic acids to form diaryl ethers or alkyl aryl ethers. bme.hu, organic-chemistry.org, researchgate.net The mechanism of these reactions is believed to be similar to that of N-arylation. organic-chemistry.org
Mechanistic analysis of the copper(II)-mediated site-selective O-arylation of glycosides with arylboronic acids suggests that the formation of a substrate-derived boronic ester accelerates the rate-determining transmetalation step. acs.org, nih.gov The key pre-transmetalation assembly is proposed to be generated from a boronic ester, a copper complex, and a second equivalent of arylboronic acid. acs.org, nih.gov Intramolecular transfer of the aryl group from the boronic ester is considered unlikely. acs.org, nih.gov
A proposed mechanism for the transmetalation step in the Chan-Lam-Evans coupling of phenols and boronic acids with copper(II) acetate involves the reaction of boronic acid with the copper(II) complex, possibly through a cyclic transition state. bme.hu The cleavage of the boron-carbon bond might be assisted by the acetate ligand. bme.hu
Copper-Catalyzed Carbon-Carbon Bond Formation
This compound is also a significant catalyst in the formation of carbon-carbon (C-C) bonds, participating in several named reactions and general coupling methodologies.
Oxidative Homocoupling of Terminal Alkynes (Eglinton Coupling)
The Eglinton coupling is a well-known reaction where this compound is used to oxidatively homocouple terminal alkynes, yielding symmetrical 1,3-diynes. wikipedia.org, sciencemadness.org, wikipedia.org, synarchive.com The reaction typically employs this compound in the presence of a base, such as pyridine. wikipedia.org
Computational studies using DFT methods have provided insights into the mechanism of the Eglinton coupling mediated by copper(II) acetate. ub.edu, researchgate.net, scilit.com These studies suggest that the reaction does not involve the formation of free alkynyl radicals, contrary to some earlier proposals. ub.edu, researchgate.net Instead, the mechanism is proposed to proceed through the dimerization of copper(II) alkynyl complexes followed by a bimetallic reductive elimination. ub.edu, researchgate.net, scilit.com The catalytic cycle is thought to begin with the coordination of the terminal alkyne to copper(II) acetate, followed by deprotonation of the alkyne, potentially assisted by the acetate ligand. ub.edu, researchgate.net The rate-limiting step of the reaction is often the alkyne deprotonation, with more acidic substrates leading to faster reactions. ub.edu, scilit.com
The stoichiometry of the Eglinton reaction can be represented as: Cu₂(OAc)₄ + 2 RC≡CH → 2 CuOAc + RC≡C−C≡CR + 2 HOAc wikipedia.org, sciencemadness.org The reaction proceeds via the intermediacy of copper(I) acetylides, which are then oxidized by the copper(II) acetate. wikipedia.org
Cross-Dehydrogenative Coupling Mechanistic Insights
This compound is utilized in various cross-dehydrogenative coupling (CDC) reactions, which involve the formation of C-C or carbon-heteroatom bonds directly from C-H bonds. organic-chemistry.org, researchgate.net, pnas.org, pnas.org This approach avoids the need for pre-functionalized starting materials, offering a more efficient synthetic route. pnas.org, pnas.org
Mechanistic studies of CDC reactions promoted by this compound suggest complex pathways that can involve different oxidation states of copper (Cu(I), Cu(II), Cu(III)) and potentially radical or ionic intermediates. researchgate.net, pnas.org, pnas.org For instance, in the copper-catalyzed oxidative esterification of aldehydes with alkylbenzenes via CDC, the reaction is catalyzed by copper(II) acetate and utilizes tert-butyl hydroperoxide (TBHP) as an oxidant. organic-chemistry.org Mechanistic studies indicate the reaction proceeds via a hemiacetal intermediate formed from aldehydes and in situ-generated benzylic alcohols. organic-chemistry.org Radical scavenger experiments suggest that the formation of benzylic alcohol is the rate-determining step. organic-chemistry.org
In other Cu-catalyzed CDC reactions, mechanisms involving single-electron transfer (SET) and the formation of carbon-centered or aminyl cation radicals have been proposed. pnas.org, pnas.org An ionic mechanism involving the oxidation of the copper catalyst to a high Lewis-acidic oxy-copper species by an oxidant like TBHP has also been suggested. pnas.org
Cu(OAc)₂ has been used in the dehydrogenative cross-coupling of dialkyl phosphites with sulfoximines, forming N-phosphorylated sulfoximines. rsc.org A plausible mechanism involves ligand exchange between copper(II) acetate and the sulfoximine, followed by addition of the phosphite (B83602) intermediate to form a copper(III) complex, which then undergoes reductive elimination to yield the product and a Cu(I) intermediate. rsc.org The Cu(I) is subsequently oxidized back to Cu(II). rsc.org
Cu(OAc)₂ has also mediated the dehydrogenative cross-coupling between two heteroarenes, with a proposed mechanism involving a formal Cu(II) to Cu(0) route via convergent disproportionation of the copper mediator. acs.org
Multicomponent Domino Reactions Promoted by this compound
This compound can promote multicomponent domino reactions, where a series of reactions occur sequentially in a single pot without isolation of intermediates. These reactions offer efficient pathways to complex molecular structures. While the provided search results mention copper-catalyzed multicomponent domino reactions in general wiley-vch.de, researchgate.net, beilstein-journals.org, specific detailed mechanisms directly implicating this compound as the primary catalyst or promoter in such domino sequences are less explicitly detailed within the provided snippets. However, given its role in various bond-forming reactions (C-N, C-O, C-C), this compound can be a component in catalytic systems that facilitate these complex transformations.
For example, copper salts, including potentially this compound in some systems, have been used in multicomponent reactions for the synthesis of spiro heterocycles involving consecutive bond formations. researchgate.net Copper catalysis has also been applied to multicomponent Diels-Alder reactions. beilstein-journals.org The specific mechanistic pathways in these domino processes are highly dependent on the substrates and co-catalysts involved.
Mechanistic Understanding of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of click chemistry, known for its high efficiency, regioselectivity, and broad applicability in various fields, including organic synthesis, medicinal chemistry, and materials science. organic-chemistry.orgmdpi.com While the active catalytic species in CuAAC is generally accepted to be copper(I), this compound (Cu(OAc)2) is frequently employed as a precatalyst. nih.govnih.govbeilstein-journals.org Understanding the role of this compound in this transformation requires examining its conversion to the active copper(I) species and how this influences the reaction mechanism.
The canonical mechanism of CuAAC involves the interaction of a terminal alkyne and an organic azide (B81097) with a copper(I) catalyst, leading to the formation of a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgrsc.org The process typically begins with the coordination of the terminal alkyne to the copper(I) center, followed by deprotonation of the alkyne to form a copper(I) acetylide. rsc.org This acetylide then reacts with the organic azide through a sequence of steps, including the formation of a six-membered copper-metallacycle, which ultimately collapses to yield the triazole product and regenerate the copper(I) catalyst. rsc.org
When this compound (Cu(II)) is used as the precatalyst, it must first be reduced to the catalytically active copper(I) species. nih.govnih.gov This reduction can occur through various pathways depending on the reaction conditions and the presence of other reagents. A common method involves the addition of a reducing agent such as sodium ascorbate. organic-chemistry.orgnih.govjenabioscience.com Alternatively, the alkyne substrate itself can facilitate the in situ reduction of Cu(II) to Cu(I) through a Glaser-Hay type oxidative homocoupling, which produces a diyne byproduct and simultaneously generates Cu(I). nih.goved.ac.ukmdpi.comacs.org Research has shown that the formation of the diyne product is directly linked to the generation of the Cu(I) species when Cu(OAc)2 is used as the catalyst. nih.goved.ac.uk
Studies investigating the mechanism when Cu(OAc)2 is the precatalyst have provided detailed insights into the process. For instance, research using spectroscopic techniques like multinuclear NMR and EPR has demonstrated the dynamic behavior of the copper catalyst, showing the evolution of copper species and their interactions with substrates over time. ed.ac.uk These studies indicate that Cu(II) can coordinate with the alkyne, and this interaction can lead to the Glaser-Hay coupling and subsequent Cu(I) formation. nih.goved.ac.uk The presence of certain functional groups on the alkyne, such as a benzimidazole (B57391) unit in ynamines, can play multiple roles, including assisting in C-H activation and coordinating to the copper center, influencing the reaction kinetics and the formation of catalytically active species. ed.ac.uk
Furthermore, the nuclearity of the copper species involved in the CuAAC mechanism when starting from Cu(II) precursors like this compound has been a subject of investigation. While initial mechanistic proposals focused on monomeric copper species, kinetic studies and computational work have suggested that dinuclear or even higher-order copper species may be the active catalysts in some cases. acs.orgcsic.es Ligands, including acetate originating from the precatalyst, can coordinate to copper centers and potentially promote the formation of bimetallic active species. acs.orguio.no
Detailed research findings highlight the interplay between the Glaser-Hay coupling and the CuAAC reaction when Cu(OAc)2 is used. The extent of diyne formation and the concomitant reduction of Cu(II) to Cu(I) can be influenced by the catalyst loading and the nature of the alkyne substrate. nih.govacs.org For example, studies have shown a correlation between Cu(OAc)2 loading and diyne formation, indicating the role of Cu(II) in activating the alkyne for oxidative coupling and generating the necessary Cu(I) for the cycloaddition. nih.gov The presence of water can also impact the rate of Glaser-Hay coupling and the accumulation of the Cu(I) species. acs.org
While the precise mechanism can be complex and dependent on specific reaction conditions, the use of this compound as a precatalyst in CuAAC reactions involves its reduction to copper(I), often facilitated by the alkyne substrate itself through oxidative coupling or by the addition of external reducing agents. The resulting copper(I) species, potentially in dinuclear or higher-order forms stabilized by ligands like acetate, then catalyzes the cycloaddition between the azide and alkyne to form the 1,4-disubstituted triazole.
Data Table: Illustrative Findings on Cu(OAc)2 in CuAAC
| Catalyst Precursor | Alkyne Substrate Type | Conditions (Example) | Observed Phenomenon | Key Finding Related to Cu(OAc)2 | Source |
| Cu(OAc)2 | Ynamine with benzimidazole | Various, including MeCN with/without water | Cu(II) reduction, diyne formation, CuAAC | Cu(OAc)2 involved in Glaser-Hay coupling to generate Cu(I); alkyne structure influences process. | nih.goved.ac.ukacs.org |
| Cu(OAc)2 | Phenylacetylene | Acetonitrile | Increased reactivity with electron-withdrawing groups on alkyne. | Suggests Cu(II) acetate catalysis is influenced by alkyne acidity/coordination. | mdpi.com |
| Cu(OAc)2 | Terminal alkynes | Methanol, room temperature | Efficient triazole formation with chelating azides. | Highlights the effectiveness of Cu(OAc)2 under specific substrate conditions. | researchgate.net |
| Cu(OAc)2·H2O | Various alkynes | Mechanochemical conditions | Used as catalyst precursor for CuAAC. | Demonstrates applicability of Cu(II) acetate hydrate (B1144303) in different reaction setups. | beilstein-journals.org |
Theoretical and Computational Chemistry Studies of Cupric Acetate
Density Functional Theory (DFT) Applications
DFT has been a widely used tool for studying various aspects of cupric acetate (B1210297), offering insights into its electronic structure, reaction pathways, and magnetic behavior. researchgate.netuni-muenchen.deresearchgate.netresearchgate.netacs.orgiucr.orgnsf.govaip.orgoup.comresearchgate.netmdpi.combohrium.com
Electronic Structure Calculations and Orbital Analysis
DFT calculations have been employed to explore the electronic structure of cupric acetate monohydrate. Studies have investigated the contributions of copper 3d orbitals and acetate group orbitals to the molecular orbitals. Calculations indicate that the Cu 3dx²−y² orbitals are strongly bonded with the acetate groups. researchgate.netuni-muenchen.de In the singlet ground state of this compound monohydrate, there is no obvious direct overlap of Cu-Cu δ-type orbitals. researchgate.netuni-muenchen.de The coupling of spin in the Cu 3dx²−y² orbital occurs through super-exchange via the acetate groups. uni-muenchen.de The electronic structure and spectra of this compound monohydrate have been investigated using DFT calculations, revealing the coexistence of triplet and singlet bands. researchgate.netuni-muenchen.de TD-DFT (Time-Dependent DFT) has been shown to be useful for the accurate analysis of electronic spectra to clarify the nature of the excited states. uni-muenchen.de Earlier theoretical analyses considered d-d transitions as the origin of visible and near-UV bands, but TD-DFT calculations suggest that weak visible and strong UV bands can be associated with σ-σ* transitions of the Cu-O bonds. researchgate.netuni-muenchen.de
DFT calculations have also been used to study the electronic structure of other copper(II) complexes containing acetate or similar carboxylate groups. These studies often involve analyzing frontier molecular orbitals (HOMO and LUMO) to understand charge distribution and electronic transitions. researchgate.netiucr.orgscribd.com For a binuclear copper complex with nitrobenzoate ligands, DFT calculations showed contributions of both Cu(II) d orbitals and oxygen p orbitals of the carboxylate ligands in the HOMO and LUMO. iucr.org
Reaction Pathway Elucidation and Energy Profile Determination
DFT calculations are valuable for studying reaction mechanisms and determining energy profiles for reactions involving copper acetate. For example, DFT has been used to investigate the mechanism of copper-catalyzed N-alkylation of amino derivatives with primary alcohols, where Cu(AcO)₂ acts as the catalyst. acs.org These calculations suggest a catalytic cycle involving alcohol oxidation, imine formation, and imine reduction. acs.org The outer-sphere hydrogen transfer in a stepwise manner was found to be the most favorable pathway. acs.org
DFT studies have also explored the decomposition of acetate species on copper surfaces, relevant to tribochemical reactions. nsf.govresearchgate.net The energy profile for the lowest-energy pathway for acetate decomposition on a Cu(100) slab, calculated using DFT and the nudged-elastic band method, shows that the reaction can be initiated by tilting of the adsorbed acetate species. nsf.govresearchgate.net This tilting can lead to C-C bond scission, evolving carbon dioxide and forming an adsorbed methyl group. nsf.gov The calculated energy barrier for this decomposition was found to be consistent with experimental observations. nsf.gov
DFT has also been applied to study the copper-catalyzed Eglinton oxidative homocoupling of terminal alkynes, mediated by copper(II) acetate. ub.edu Calculations suggest that the reaction does not involve free alkynyl radicals but proceeds via dimerization of copper(II) alkynyl complexes followed by bimetallic reductive elimination. ub.edu The rate-limiting step was identified as alkyne deprotonation, with more acidic substrates leading to faster reactions, in agreement with experimental findings. ub.edu
Furthermore, DFT calculations have been used to understand the role of copper acetate in facilitating the transfer-free growth of graphene. oup.com Derived Cu clusters from copper acetate were found to enable effective decomposition of the methane (B114726) precursor by reducing its activation energy, as demonstrated by DFT calculations of the energy barriers for methane dehydrogenation. oup.com
Prediction of Magnetic Properties and Spin Density Distribution
DFT calculations are frequently employed to study the magnetic properties of copper acetate and related dinuclear copper complexes, which often exhibit interesting magnetic coupling. researchgate.netuni-muenchen.deresearchgate.netiucr.orgaip.orgmdpi.combeilstein-journals.orgacs.orgacs.org this compound monohydrate is a well-studied example of a dinuclear complex with notable magnetic properties. aip.org
DFT calculations have been used to estimate the magnetic interaction energy (J) in this compound monohydrate. researchgate.netuni-muenchen.de The unrestricted MO calculation and HOMO-LUMO mixing method have been applied for this purpose. researchgate.netuni-muenchen.de The UKS HOMO analysis indicated the importance of the super-exchange interaction via the acetate group for the coupling of spins. uni-muenchen.de This supports the super-exchange theory of Cu-Cu bonding. uni-muenchen.de
Studies on other dinuclear copper complexes with acetate or similar bridging ligands have also utilized DFT to analyze magnetic coupling, often focusing on antiferromagnetic interactions. researchgate.netiucr.orgmdpi.com Broken-symmetry (BS) DFT calculations are commonly used for this purpose. researchgate.netacs.org These calculations can help determine the energy difference between singlet and triplet spin states. iucr.org While DFT can provide insights, accurately predicting antiferromagnetic coupling in some copper complexes using standard DFT and MP2 methods can be challenging. researchgate.net The choice of exchange-correlation functional in DFT calculations is critical for calculating magnetic properties, with hybrid functionals often providing better accuracy compared to experimental values. researchgate.net Analysis of spin density distribution from DFT calculations can provide information on how spin correlation extends to the acetate groups. uni-muenchen.de
First-principles molecular dynamics (FPMD) combined with DFT has been used to study the magnetic properties response of layered hybrid materials like copper hydroxide (B78521) acetate as a function of applied pressure. beilstein-journals.org These studies can elucidate the interplay between structural properties and magnetic character, including intralayer spin configurations and transitions between antiferromagnetic and ferromagnetic states. beilstein-journals.org
Quantum Theory of Atoms In Molecules (QTAIM) Analysis for Bonding Characterization
Quantum Theory of Atoms In Molecules (QTAIM) is a powerful method used in conjunction with computational studies, including DFT, to analyze the nature of chemical bonds and noncovalent interactions. iucr.orgmdpi.comuni-muenchen.denih.govresearchgate.netacs.org QTAIM provides a topological analysis of the electron density, identifying bond critical points (BCPs) and bond paths that characterize interactions between atoms. nih.govresearchgate.net
QTAIM analysis has been applied to study the bonding character in copper complexes, including those with acetate ligands. iucr.orgmdpi.comuni-muenchen.de For a paddle-wheel-like dinuclear copper(II) complex, QTAIM analysis was used to investigate the Cu(II)∙∙∙Cu(II) and Cu(II)–O bonds. mdpi.com The analysis showed that the Cu(II)∙∙∙Cu(II) interaction has a strength comparable to a hydrogen bond, as indicated by the electron density at the critical point. mdpi.com Other QTAIM parameters also supported the stability of this interaction, suggesting it can be treated as a noncovalent interaction influencing the structure and properties of the compound. mdpi.com
QTAIM analysis can also provide insights into the nature of C-O bonds within the acetate ligands themselves. For instance, QTAIM parameters for C-O bonds in carboxylate groups can indicate a partially double-bond character. mdpi.com
The combination of QTAIM-DFT and other analyses like MEP (Molecular Electrostatic Potential) and Hirshfeld surface analysis has been used to understand the interaction of ligands with metal cations, including Cu²⁺. nih.govresearchgate.net QTAIM analysis helps in displaying the qualities and categories of forces involved in interactions between electron donors and electron-withdrawing groups. nih.gov
Computational Modeling of Coordination Environments and Distortions
Computational modeling, often using DFT, is crucial for understanding the coordination environment of copper ions in this compound and related complexes, as well as the distortions that can occur. researchgate.netnsf.govresearchgate.netmdpi.comnih.govwhitman.eduresearchgate.netresearchgate.netacs.orgacs.org The coordination geometry of copper(II) complexes is particularly interesting due to the d⁹ electronic configuration, which often leads to Jahn-Teller distortions in six-coordinate systems. nih.govacs.orgacs.org
Computational studies have investigated the distorted coordination geometries around the copper centers in various complexes containing acetate or carboxylate ligands. researchgate.netnih.govresearchgate.net For example, a copper complex with acetate and other ligands was found to exhibit a distorted octahedral coordination geometry, with the acetate group coordinating in a specific configuration. nih.govresearchgate.net Other copper complexes have been modeled with distorted square-pyramidal or trigonal bipyramidal geometries. researchgate.netscribd.comnih.gov
DFT calculations are used to optimize the geometries of these complexes and determine structural parameters like bond lengths and angles, which can then be compared with experimental data from techniques like X-ray crystallography. researchgate.netiucr.orgmdpi.commdpi.com These comparisons help validate the computational models.
Computational modeling can also explore how the coordination environment changes upon reduction or oxidation of the copper ion. researchgate.net For instance, DFT calculations indicated that upon reduction of certain copper(II) complexes, the copper ions show highly distorted tetrahedral coordination geometry. researchgate.net
Furthermore, computational studies are used to model the coordination of copper ions within more complex environments, such as in zeolites, where copper acetate can be a precursor. acs.org These models help in understanding the location and coordination of copper ions upon gas exposure, revealing the formation of specific copper complexes and their geometries. acs.org
The theoretical determination of zero-field splitting (ZFS) in copper acetate monohydrate also relies on computational methods, highlighting the importance of considering the structural details and electronic interactions within the binuclear complex. acs.orgresearchgate.nethal.science ZFS parameters are strongly dependent on the structure of the copper dimer, as the interactions are mainly transmitted by bridging ligands like acetate. researchgate.net
Advanced Catalytic Applications of Cupric Acetate and Its Derivatives
Homogeneous Catalysis Utilizing Cupric Acetate (B1210297)
Cupric acetate is employed as a homogeneous catalyst in numerous organic reactions, facilitating the formation of various chemical bonds and the synthesis of complex molecules. Its solubility in various solvents, including water, methanol, diethylether, and acetone, makes it suitable for homogeneous catalytic systems. sigmaaldrich.com
Organic Reaction Catalysis in Complex Synthesis
This compound acts as an effective catalyst or co-catalyst in several key organic reactions crucial for complex synthesis. One prominent application is in cross-coupling reactions, which are essential for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com For instance, this compound catalyzes the Chan-Lam coupling reaction, enabling the formation of aryl carbon-heteroatom bonds through the oxidative coupling of boronic acids, stannanes, or siloxanes with compounds containing N-H or O-H bonds, such as phenols, amines, and amides. organic-chemistry.org This reaction can often be conducted under mild conditions, including at room temperature and in the presence of air, offering advantages over other coupling methods. organic-chemistry.org
This compound is also utilized as an oxidizing agent in organic syntheses. wikipedia.orgatamanchemicals.com In the Eglinton reaction, it is used for the homocoupling of terminal alkynes to produce 1,3-diynes. wikipedia.orgatamanchemicals.com This process involves the formation of copper(I) acetylides as intermediates, which are subsequently oxidized by this compound. wikipedia.orgatamanchemicals.comfairskyindustrial.com Another related application is the synthesis of ynamines from terminal alkynes and amines. wikipedia.orgatamanchemicals.comfairskyindustrial.com
Furthermore, this compound catalyzes the oxidative transformation of aldehydes to nitriles, offering an economically efficient and environmentally benign approach using aerial oxygen as the oxidant and ammonium (B1175870) acetate as the nitrogen source under ligand-free conditions. nih.gov This method shows good functional group tolerance and potential for large-scale applications. nih.gov this compound has also been reported as a catalyst for the reductive amination of ketones and aldehydes with amines using hydrogen gas, contributing to greener amine synthesis. sigmaaldrich.com
In the context of C-H functionalization, this compound plays a role in oxidative reactions. For example, it can be involved in the ortho methoxylation of aromatic rings in the presence of a directing group. acs.org It also facilitates the dehydrogenation of chelating aromatic secondary amines. researchgate.net
| Organic Reaction Type | This compound Role | Examples |
| Chan-Lam Coupling | Catalyst | Formation of aryl C-N and C-O bonds from boronic acids and amines/phenols. organic-chemistry.org |
| Alkyne Homocoupling (Eglinton) | Oxidizing Agent | Synthesis of 1,3-diynes from terminal alkynes. wikipedia.orgatamanchemicals.com |
| Aldehyde to Nitrile Oxidation | Catalyst | Conversion of aldehydes to nitriles using aerial oxygen. nih.gov |
| Reductive Amination | Catalyst | Synthesis of amines from ketones/aldehydes and amines with H₂. sigmaaldrich.com |
| C-H Functionalization | Catalyst/Mediator | Oxidative methoxylation, dehydrogenation of amines. acs.orgresearchgate.net |
Detailed Mechanistic Aspects of Homogeneous Catalytic Cycles
The mechanisms of this compound catalyzed homogeneous reactions often involve complex catalytic cycles that include changes in the copper oxidation state and the formation of various intermediates.
In the Chan-Lam coupling, the mechanism involves the oxidative coupling of the organic substrate with the heteroatom-containing compound, mediated by copper. While the exact mechanism can vary depending on the substrates and conditions, it generally involves the transmetalation of the organic group from the boron, tin, or silicon reagent to the copper center, followed by oxidative coupling with the nitrogen or oxygen nucleophile. organic-chemistry.org The copper catalyst is typically reoxidized by an external oxidant, such as atmospheric oxygen. organic-chemistry.org Studies suggest that both copper(II) and copper(I) species can be involved, and the reaction with a stoichiometric amount of copper(II) is facilitated by oxygen, as reductive elimination from a copper(III) species is faster. organic-chemistry.org
For the oxidative coupling of terminal alkynes catalyzed by copper salts like this compound, the mechanism is proposed to involve the formation of copper(I) acetylides. These acetylides can then undergo oxidation by copper(II) species, leading to the formation of alkynyl radicals which couple to form the diyne product. wikipedia.orgatamanchemicals.comfairskyindustrial.com
In the copper-catalyzed aerobic oxidation of organic molecules, this compound can facilitate two-electron oxidation processes despite copper's tendency to undergo one-electron transformations. nih.govacs.org The mechanism can involve the interaction of the organic substrate with the copper center, followed by oxidation by molecular oxygen or another oxidant, and subsequent product formation and regeneration of the active copper species. nih.gov The presence of ligands and additives can significantly influence the reaction pathway and efficiency. nih.gov
For the dehydrogenation of chelating aromatic secondary amines catalyzed by copper(II) acetate, studies suggest that the acetate counterion plays a dual role, acting as a bridging ligand in a dinuclear catalytic center and as a base to facilitate the C-H bond cleavage step. researchgate.net The mechanism is proposed to involve the coordination of the amine to the copper center, followed by deprotonation by acetate and subsequent oxidation and elimination steps to form the imine product. researchgate.net
Mechanistic studies using techniques like kinetic analysis, isotopic labeling, and spectroscopic methods are crucial for understanding the detailed steps involved in these homogeneous catalytic cycles and for optimizing reaction conditions. researchgate.netnih.gov
Heterogeneous Catalysis Incorporating this compound-Derived Materials
This compound serves as a valuable precursor for the synthesis of various heterogeneous catalysts, including copper oxide nanoparticles and metal-organic frameworks, which are utilized in a range of catalytic applications.
Nanocatalysis with Copper Oxide and Related Derivatives
Copper oxide nanoparticles (CuO NPs), often derived from this compound, have garnered significant attention as heterogeneous catalysts due to their unique size- and shape-dependent properties, as well as the earth abundance and low toxicity of copper. davidpublisher.comresearchgate.netencyclopedia.pubnih.gov this compound monohydrate is commonly used as a starting material for the synthesis of CuO NPs through various methods, including precipitation, thermal decomposition, and solvothermal routes. sigmaaldrich.comdavidpublisher.comresearchgate.netnih.govdergipark.org.tr
The catalytic activity of CuO nanoparticles derived from this compound has been demonstrated in several reactions. For instance, they have been used as catalysts for click reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). davidpublisher.com While traditional CuAAC reactions often employ copper(I) catalysts, copper oxides can also accelerate these reactions. davidpublisher.com
CuO nanoparticles synthesized from this compound have shown promising photocatalytic activity in the degradation of organic dyes, which is relevant for water purification applications. sigmaaldrich.commdpi.com Their catalytic performance is influenced by factors such as particle size, morphology, and surface properties, which can be controlled during the synthesis process by adjusting parameters like temperature, pH, and the presence of additives. researchgate.netnih.govdergipark.org.tr
Thermal decomposition of this compound monohydrate in air is a common method for preparing CuO nanoparticles. dergipark.org.trresearchgate.net This process typically involves the dehydration of the monohydrate followed by the decomposition of the anhydrous salt to form copper oxide. dergipark.org.trresearchgate.net The decomposition temperature influences the resulting copper species, which can include CuO and potentially Cu₂O or metallic copper under certain conditions. researchgate.netrsc.org
This compound can also be used as a precursor for supporting copper species on various materials, such as silica (B1680970), to create heterogeneous catalysts. conicet.gov.ar The choice of copper precursor salt, including acetate, can significantly impact the dispersion and nature of the copper species on the support, thereby affecting the catalytic performance. conicet.gov.ar For example, using copper acetate as a precursor has been shown to generate highly dispersed nano-sized copper oxide species on the silica surface. conicet.gov.ar
Metal-Organic Framework (MOF) Based Catalysts Derived from this compound
This compound is a frequently used metal source for the synthesis of copper-based Metal-Organic Frameworks (MOFs). researchgate.netrsc.orgunibo.it MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers, possessing high surface areas and tunable structures, making them attractive for catalytic applications.
Copper paddlewheel secondary building units, similar to the dimeric structure found in this compound, are common in copper MOFs like HKUST-1. unibo.it These paddlewheel units contain coordinatively unsaturated copper sites that can serve as active centers for catalysis. unibo.it
This compound can be used as a starting material in solvothermal synthesis methods for preparing copper MOFs. rsc.org The choice of cupric salt, including acetate, can influence the morphology and crystallinity of the resulting MOF materials. rsc.org For example, using this compound has been shown to yield MOF nanocubes. rsc.org
Copper-based MOFs synthesized using this compound have been explored for various catalytic applications, leveraging their porous structure and accessible metal centers. nih.govresearchgate.net These applications can include heterogeneous catalysis of organic reactions, gas adsorption and separation, and sensing. The ability to tune the organic linker and reaction conditions allows for the design of MOF catalysts with specific properties for targeted transformations.
Photocatalysis and Electrocatalysis Applications
This compound and its derived materials, particularly copper oxides, are investigated for their applications in photocatalysis and electrocatalysis.
In photocatalysis, copper oxide materials derived from this compound can act as photocatalysts for the degradation of organic pollutants under light irradiation. sigmaaldrich.commdpi.com While titanium dioxide (TiO₂) is a common photocatalyst, its activity is limited to UV light. Doping TiO₂ with copper, using this compound as a precursor, can extend its photocatalytic activity into the visible light range. jst.go.jpoaepublish.com Cu-doped TiO₂ photocatalysts have shown enhanced performance in the degradation of formaldehyde (B43269) and organic dyes under visible light irradiation. jst.go.jpoaepublish.com The copper species on the TiO₂ surface can influence the absorption of visible light, promote charge separation, and facilitate the generation of reactive oxygen species. oaepublish.com
Copper-based oxide composite materials, such as CuO/Cu₂O, prepared from this compound via thermal decomposition, have also demonstrated enhanced photocatalytic performance. rsc.org The presence of both CuO and Cu₂O phases can create heterojunctions that improve charge separation and transfer, leading to increased photocatalytic activity. rsc.org
In electrocatalysis, copper and copper oxide materials are explored for various reactions, including the electrochemical reduction of carbon dioxide and the oxygen evolution reaction. While the search results don't provide explicit details on this compound directly being used as an electrocatalyst, it is used as a precursor for copper oxide materials that are then employed in electrocatalytic applications. sigmaaldrich.com For example, CuO semiconducting thin films synthesized using this compound as a precursor have applications in solar cells and electrochromic devices, which are related to photoelectrocatalytic processes. sigmaaldrich.com Copper catalysts obtained through the electroreduction of CuO precatalysts synthesized from this compound have also been used in electrocatalytic applications. researchgate.net
Applications in Advanced Materials Science and Engineering
Sensor Technologies Based on Cupric Acetate (B1210297)
The reactivity of cupric acetate is harnessed to create highly sensitive and selective sensors for various chemical species. These sensors operate on principles such as chemiresistance and colorimetry, providing detectable signals in the presence of target analytes.
This compound is an effective material for the detection of hydrogen sulfide (H₂S), a toxic gas. Sensors based on this compound can detect H₂S at room temperature, offering significant advantages in terms of power consumption and simplicity researchgate.netgoogle.com.
The primary detection mechanism involves the direct chemical reaction between this compound and H₂S gas, which forms copper sulfide (CuS) researchgate.netgoogle.com. This conversion is described by the following reaction: Cu(CH₃COO)₂ + H₂S → CuS + 2CH₃COOH google.com
This reaction leads to a substantial and irreversible change in the electrical resistance of the sensor film researchgate.net. This compound is an insulating material, while the resulting copper sulfide is a p-type semiconductor researchgate.net. The change in resistance can be several orders of magnitude (e.g., greater than 10⁸) even when exposed to low concentrations of H₂S in the parts-per-million (ppm) range researchgate.netgoogle.com. This large change in conductivity serves as a direct electrical signal for H₂S detection google.com.
Several strategies have been developed to optimize the performance of these sensors:
Film and Substrate Optimization : The sensitivity and response time are influenced by the solvent used for the this compound ink, the thickness of the printed film, and the type of substrate (absorbing vs. non-absorbing) researchgate.netallresearchjournal.com.
Nanoparticle Composites : Incorporating gold nanoparticles into the this compound film can enhance sensitivity to sub-ppm levels rsc.org. The gold nanoparticles act as catalysts, improving the reaction kinetics on the sensor surface rsc.org.
Plasma Treatment : Treating the sensor film with plasma prior to H₂S exposure can significantly improve response times rsc.org. For instance, plasma treatment has been shown to decrease the initial response time from 105 minutes to just 3 minutes rsc.org.
Performance Metrics of this compound-Based H₂S Sensors
| Sensor Configuration | H₂S Concentration | Change in Resistance | Key Optimization | Reference |
|---|---|---|---|---|
| Printed CuAc Film on Paper | 1-20 ppm | > 8 orders of magnitude | Film thickness and solvent optimization | researchgate.net |
| CuAc-Gold Nanoparticle Composite Film | Sub-ppm levels | Not specified | Catalytic activity of gold nanoparticles | rsc.org |
| Plasma-Treated CuAc Film | Not specified | Not specified | Improved response time (t-on from 105 to 3 min) | rsc.org |
This compound and related copper compounds are utilized in the development of sensors for the selective detection of various heavy metal ions in aqueous solutions. These methods often rely on the specific coordination chemistry of copper ions and the unique optical properties of nanomaterials.
While many sensors are designed for the detection of copper ions, the principles can be extended. For example, copper nanoparticles, which can be synthesized from precursors like this compound, have been used to create dual-mode colorimetric sensors for mercury(II) ions rsc.org. The presence of Hg²⁺ enhances the peroxidase-like activity of citrate-capped copper nanoparticles, leading to a distinct color change that is dependent on the mercury concentration rsc.org. This system demonstrated a detection limit as low as 0.052 μM rsc.org.
Paper-based analytical devices have also been developed for the simultaneous detection of multiple heavy metal ions, including Cu(II), Co(II), Ni(II), Hg(II), and Mn(II) nih.gov. In these devices, specific complexing and masking agents are used to ensure selectivity for each metal ion nih.gov. While not solely based on this compound, these systems illustrate the broader application of transition metal chemistry, including that of copper, in environmental monitoring.
Colorimetric sensors provide a visual and often instrument-free method for detecting chemical analytes. This compound serves as a key reagent in several colorimetric assays due to the distinct color of its complexes.
A primary application is in the detection of copper ions themselves. Paper-based sensors functionalized with specific dyes, such as Thymol blue, exhibit a visible color change in the presence of copper ions from sources like this compound nih.gov. The limit of detection for this compound using this method was found to be 2.59 ppm nih.gov.
This compound is also employed in classical analytical tests. For instance, it is used as an oxidizing agent in Barfoed's test for monosaccharides and as a precursor in the colorimetric copper soap assay to test for free fatty acids wikipedia.org. Furthermore, nanoparticles derived from copper precursors can be used for sensing other molecules. Acetic acid-capped copper oxide nanoparticles have been used as a colorimetric sensor for nitrites, with the solution changing from brown to yellow in the presence of the analyte frontiersin.orgfrontiersin.org.
Examples of Colorimetric Sensing Applications Involving Copper Acetate Chemistry
| Analyte | Sensing Material/Method | Observed Change | Detection Limit | Reference |
|---|---|---|---|---|
| Copper(II) ions | Thymol blue functionalized paper | Visible color change | 2.59 ppm | nih.gov |
| Nitrite (B80452) | Acetic acid-capped CuO nanoparticles | Color change from brown to yellow | 2.69 x 10⁻⁷ M | frontiersin.orgfrontiersin.org |
| Mercury(II) ions | Citrate-capped Copper nanoparticles | Color change to bright blue | 0.052 µM | rsc.org |
Optoelectronic Materials Incorporating this compound
This compound is a valuable component in the synthesis of advanced materials for optoelectronic applications, which involve the interaction of light and electricity. Its role ranges from facilitating the growth of high-performance conductors to being a core component of optically active materials.
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications like optical switching and frequency conversion. Research has focused on synthesizing new materials that incorporate this compound to achieve significant NLO effects.
One such material is the semi-organic single crystal Bis-(L-Tyrosinato) this compound (BLTC) worldscientific.comresearchgate.net. Synthesized through a slow evaporation process, BLTC crystallizes in an orthorhombic system worldscientific.comresearchgate.net. Optical studies revealed that BLTC has a high transparency window and a low cut-off wavelength, making it suitable for NLO applications worldscientific.comworldscientific.com. Crucially, the second harmonic generation (SHG) efficiency of BLTC was found to be higher than that of potassium dihydrogen phosphate (KDP), a standard NLO material worldscientific.comresearchgate.net.
The development of such organometallic complexes highlights a strategy for creating novel NLO materials by combining the electronic properties of a metal center like copper with the structural versatility of organic ligands.
This compound has been instrumental in advancing the production of high-quality graphene for energy harvesting applications, particularly in hydrovoltaic generators oup.comnih.gov. Hydrovoltaic devices generate electricity from the interaction of water with certain materials.
In a novel chemical vapor deposition (CVD) process, this compound is used to facilitate the transfer-free growth of graphene directly onto dielectric substrates oup.comresearchgate.netoup.com. This compound is volatilized, providing a continuous supply of gaseous copper clusters that act as a catalyst oup.comoup.com. These copper clusters significantly lower the activation energy for the decomposition of the methane (B114726) precursor, which is essential for graphene growth oup.com.
This method produces high-quality, multilayer-deficient graphene films with superior electrical performance. The resulting graphene exhibits high carrier mobility (up to 8500 cm² V⁻¹ s⁻¹) and low sheet resistance (1.24 kΩ sq⁻¹) at high optical transmittance (96%) oup.comresearchgate.net. Hydrovoltaic generators built with this directly grown graphene show robust voltage output and excellent cyclic stability, demonstrating its potential for emerging energy harvesting applications oup.comnih.gov. While copper is a key component in photovoltaic materials like copper-indium-gallium-diselenide (CIGS), the direct role of this compound as a precursor in these specific applications is a distinct area of research copper.org.
Nanomaterials Engineering and Composites
This compound serves as a critical precursor in the burgeoning field of nanomaterials engineering, where it is instrumental in the synthesis of copper-based nanoparticles and their integration into high-performance composites. Its utility lies in its ability to provide a reliable source of copper ions that can be chemically reduced or decomposed under controlled conditions to form nanostructures with specific morphologies and properties.
Tailoring Nanoparticle Morphology and Functional Properties
The precise control over the size, shape, and surface characteristics of nanoparticles is paramount as these features dictate their ultimate functionality. This compound is frequently employed in various synthesis techniques to achieve this control, enabling the production of tailored nanomaterials for a wide range of applications.
One of the most effective strategies for creating copper-based nanoparticles is through the chemical reduction of a copper salt, with this compound being a common choice. acs.org The sol-gel method, for instance, is a versatile technique where this compound is dissolved in a suitable solvent to form a precursor solution. acs.org The subsequent addition of a gelling agent initiates the formation of a gel containing finely dispersed copper precursors, which can then be treated to yield nanoparticles with desired morphologies. acs.org The morphology and properties of the resulting nanoparticles are highly dependent on the synthesis parameters.
Different synthesis methods utilizing a copper(II) acetate complex have been shown to produce nanoparticles with distinct phases, sizes, and compositions. researchgate.netscispace.com For example, solvothermal synthesis, microwave-assisted procedures, and borohydride (B1222165) reduction methods each yield different outcomes from the same this compound bipyridine complex precursor. researchgate.netscispace.com The solvothermal method can produce pure copper(II) oxide (CuO) nanoparticles, while the microwave-assisted polyol process tends to yield biphasic copper/cuprous oxide (Cu/Cu₂O) nanoparticles. researchgate.netscispace.com Room temperature borohydride reduction can result in cuprous oxide/copper(II) oxide (Cu₂O/CuO) nanoparticles. researchgate.netscispace.com The choice of synthesis route directly influences the nanoparticle's characteristics; for instance, using copper acetate as a precursor can lead to spherical nanoparticles, whereas using copper chloride might result in prolate-shaped nanoparticles. researchgate.net
The functional properties of these nanoparticles are intrinsically linked to their physical characteristics. mdpi.com For example, the catalytic activity, and optical and electrical properties are all highly dependent on nanoparticle size and shape. mdpi.comuni-marburg.de Copper-based nanomaterials exhibit notable electrical properties, with enhanced conductivity and reduced resistivity compared to their bulk counterparts due to a high surface-to-volume ratio that facilitates efficient electron transport. acs.org The ability to control these features allows for the engineering of nanoparticles for specific applications, such as catalysts, biosensors, and components in electronic devices. acs.orgmdpi.com
Table 1: Influence of Synthesis Method on Nanoparticle Properties from a Copper(II) Acetate Precursor
| Synthesis Method | Resulting Nanoparticle Phase | Approximate Size | Key Process Details |
|---|---|---|---|
| Solvothermal | CuO | ≈11 nm | Conducted in an alkaline solution at 160°C. researchgate.netscispace.com |
| Microwave-Assisted Polyol | Cu/Cu₂O | ≈80 nm | Performed at 185-200°C with ethylene (B1197577) glycol as a solvent and reducing agent. researchgate.netscispace.com |
| Borohydride Reduction | Cu₂O/CuO | ≈16 nm | Carried out at room temperature. researchgate.netscispace.com |
Composites with Carbon Nanotubes and Other Carbonaceous Materials
The integration of copper-based materials with carbon nanostructures, particularly carbon nanotubes (CNTs), is a significant area of research aimed at developing advanced composites with superior properties. royalsocietypublishing.org These composites are sought after for applications requiring lightweight materials with exceptional electrical, thermal, and mechanical performance, such as in the electronics and aerospace industries. royalsocietypublishing.orgmdpi.com
Copper/carbon nanotube (Cu/CNT) composites combine the high conductivity of copper with the remarkable strength, low density, and excellent thermal and electrical properties of CNTs. royalsocietypublishing.orgornl.gov The goal is to create a composite material that is lighter than pure copper while exhibiting enhanced performance characteristics. royalsocietypublishing.org The incorporation of CNTs into a copper matrix can lead to improvements in mechanical strength and current-carrying capacity. mdpi.comornl.gov
Research has demonstrated that the addition of CNTs to a copper matrix can enhance hardness and wear resistance. royalsocietypublishing.org Similarly, composites of polymers like cellulose acetate and polymethylmethacrylate with carbon nanotubes are being developed for applications requiring electrical conductivity. techscience.commdpi.com The creation of these advanced materials relies on achieving a homogeneous dispersion of the carbonaceous filler within the matrix to form a conductive network. techscience.com
Table 2: Properties of Copper-Carbon Nanotube (Cu-CNT) Composites
| Property | Enhancement in Cu-CNT Composite | Rationale | Potential Applications |
|---|---|---|---|
| Mechanical Strength | Increased hardness and wear resistance. royalsocietypublishing.orgmdpi.com | CNTs act as a reinforcing phase within the copper matrix. mdpi.com | Lighter structural components, wear-resistant coatings. royalsocietypublishing.org |
| Electrical Conductivity | Potential for enhanced current-carrying capacity. ornl.gov | CNTs possess excellent intrinsic electrical conductivity. royalsocietypublishing.org | Advanced electrical wiring and interconnects in electronics. royalsocietypublishing.orgornl.gov |
| Thermal Management | Improved heat stability and dissipation. royalsocietypublishing.org | CNTs are excellent thermal conductors. royalsocietypublishing.org | Heat sinks and thermal management components for electronic devices. royalsocietypublishing.org |
| Weight | Reduced density compared to pure copper. royalsocietypublishing.org | Carbon is significantly lighter than copper. royalsocietypublishing.org | Lightweight conductors for automotive and aerospace industries to improve fuel efficiency. royalsocietypublishing.org |
Bioinorganic Chemistry and Molecular Interactions of Cupric Acetate
Copper-Peptide and Protein Binding Studies at the Molecular Levelresearchgate.net
Cupric acetate (B1210297) serves as a crucial source of copper(II) ions in studies investigating the molecular interactions between copper and various biologically relevant peptides and proteins. These studies are fundamental to understanding the roles of copper in both normal physiological processes and pathological conditions. The coordination environment of the copper ion, the identity of the coordinating residues, and the resulting structural changes in the biomolecule are key aspects explored in this research.
One of the most extensively studied areas is the interaction of copper with prion proteins (PrP). The unstructured N-terminal region of the prion protein can bind multiple copper(II) ions, typically coordinated by histidine imidazole (B134444) groups and backbone amide nitrogens. nih.gov Research on peptide fragments of the prion protein, such as PrP(57-91) and PrP(91-115), has revealed that the mode of copper coordination is dependent on the copper-to-peptide ratio and the pH. nih.gov At sub-saturating copper levels, high-affinity binding modes involving multiple histidine imidazole groups are observed, which can induce peptide self-association. nih.gov Spectroscopic techniques like circular dichroism (CD) and electron paramagnetic resonance (EPR) have been instrumental in characterizing these copper-peptide complexes. nih.govnih.gov For instance, studies on a peptide fragment from the C-terminal region of the prion protein (PrP 180-193) have shown the involvement of the His187 residue in copper binding, with the anchoring imidazole group largely dictating the coordination environment. nih.gov
The interaction of copper with amyloid-beta (Aβ) peptides, which are central to Alzheimer's disease, has also been a significant focus. Copper(II) binds to Aβ peptides with high affinity, and the coordination is pH-dependent. nih.govresearchgate.net At physiological pH, the N-terminal amine and the imidazole side chains of histidine residues are key ligands for copper(II). nih.gov Different coordination modes can coexist and are sensitive to the amino acid sequence at the N-terminus. nih.govresearchgate.net These interactions are believed to play a role in the aggregation of Aβ peptides and the generation of reactive oxygen species (ROS). mdpi.com
Furthermore, copper binding to other peptides and proteins, such as tau protein fragments and proinsulin C-peptide, has been investigated. In tau protein fragments containing a histidine residue, the imidazole nitrogen is the primary binding site for copper(II), with deprotonated amide groups participating at higher pH. mdpi.com Studies with proinsulin C-peptide have demonstrated that copper(II) binds to specific residues in the N-terminal region, and this interaction is entropically driven. nih.govresearchgate.net
The following table summarizes key findings from copper-peptide binding studies:
| Peptide/Protein | Key Coordinating Residues | Binding Affinity (Kd) | Key Findings | Reference |
|---|---|---|---|---|
| Prion Protein (PrP) Fragments | Histidine (imidazole), Backbone amides | Micromolar to sub-micromolar | Coordination mode is pH and copper-to-peptide ratio dependent; can induce peptide self-association. | nih.gov |
| Amyloid-Beta (Aβ) Peptides | N-terminal amine, Histidine (imidazole), Aspartate (carboxylate) | High affinity | pH-dependent coordination; multiple binding modes can coexist. | nih.govresearchgate.net |
| Tau Protein Fragments | Histidine (imidazole), Amide groups | Not specified | Imidazole nitrogen is the primary binding site. | mdpi.com |
| Proinsulin C-peptide | N-terminal region residues | Micromolar range | Binding is entropically driven; the entire peptide sequence is necessary for specific binding. | nih.govresearchgate.net |
Cupric Acetate Complexes as Enzyme Active Site Models and Mimicrynih.gov
This compound and other copper(II) complexes are invaluable tools for synthetic chemists aiming to model the active sites of copper-containing enzymes. digitellinc.com By creating and studying small-molecule mimics, researchers can gain insights into the structure, spectroscopy, and catalytic mechanisms of these complex biological systems. This approach allows for the investigation of specific aspects of enzyme function in a more controlled and simplified environment. digitellinc.comnih.gov
A significant area of research involves modeling the active sites of enzymes involved in oxygen activation and reduction, such as oxidases and oxygenases. digitellinc.comnih.gov Synthetic copper complexes have been designed to replicate the coordination environments found in these enzymes, which often feature mononuclear or dinuclear copper centers. digitellinc.com These models have been instrumental in understanding the processes of dioxygen binding and activation. digitellinc.com For instance, studies on synthetic dicopper centers help to elucidate the mechanisms of the four-electron reduction of oxygen to water, a critical process in cellular respiration. nih.govnih.gov
This compound has also been used in the synthesis of complexes that mimic the active sites of other copper enzymes, such as nitrite (B80452) reductase and nitrous oxide reductase. digitellinc.com These studies help to understand the catalytic cycles and the electronic structures of the metal centers in these enzymes. digitellinc.com The use of a multidisciplinary approach, combining synthetic chemistry with various spectroscopic techniques, is crucial for validating the accuracy of these models. digitellinc.com
In addition to modeling known enzyme active sites, copper complexes are being developed as "nanozymes," which are nanomaterials with enzyme-like activities. researchgate.netpnas.org For example, dipeptide-copper hybrid nanoparticles have been shown to exhibit laccase-like activity, catalyzing the oxidation of phenolic compounds. pnas.org Similarly, copper nanocubes have been demonstrated to possess peroxidase-like properties. researchgate.net These enzyme mimics offer advantages over natural enzymes, such as greater stability and lower cost. researchgate.netpnas.org
The following table provides examples of enzyme active sites that have been modeled using copper complexes:
| Enzyme Class | Modeled Active Site Feature | Significance of the Model | Reference |
|---|---|---|---|
| Oxidases/Oxygenases | Mononuclear and dinuclear copper centers | Understanding dioxygen binding and activation. | digitellinc.comnih.gov |
| Nitrite Reductase | Catalytic copper site | Elucidating the catalytic mechanism of nitrite reduction. | digitellinc.com |
| Nitrous Oxide Reductase | "CuZ" site (sulfido-bridged dicopper center) | Investigating the electronic structure and function of the unique copper-sulfur cluster. | digitellinc.com |
| Laccase | Type 1, Type 2, and Type 3 copper centers | Development of robust catalysts for oxidation of phenolic compounds. | pnas.org |
| Peroxidase | Heme-like copper center | Creation of low-cost and stable mimics for use in biosensing applications. | researchgate.net |
Investigations into Biological Activity and Enzyme Inhibition Mechanismsresearchgate.netresearchgate.net
The biological activity of this compound is largely attributed to the effects of the copper(II) ion on cellular processes, particularly its ability to inhibit enzyme activity. Copper ions can interfere with enzyme function through various mechanisms, leading to a range of physiological effects. nih.gov
One primary mechanism of enzyme inhibition by copper is its interaction with sulfhydryl groups (-SH) of cysteine residues in proteins. nih.gov The binding of copper to these groups can alter the three-dimensional structure of the enzyme, including the active site, thereby reducing or eliminating its catalytic activity. nih.gov This non-specific binding can affect a wide range of enzymes.
Copper can also act as a competitive inhibitor for enzymes that require other metal ions as cofactors. nih.gov For instance, if an enzyme requires a divalent metal ion like magnesium (Mg²⁺) or zinc (Zn²⁺) for its activity, copper(II) ions can sometimes bind to the same site. nih.gov However, due to differences in size, charge, and electronic properties, the copper ion may not be able to fulfill the catalytic role of the native metal ion, leading to inhibition. nih.gov
Specific examples of enzyme inhibition by copper have been documented in the scientific literature. For example, copper-chelating agents have been shown to inhibit diamine oxidase by removing the two Cu²⁺ ions essential for its activity. mu-varna.bg Studies have also demonstrated the inhibitory effect of copper sulfate (B86663) on catalase, an enzyme that protects cells from oxidative damage by decomposing hydrogen peroxide. innovationinfo.org The degree of inhibition was found to be proportional to the concentration of the copper compound. innovationinfo.org In other research, copper ions have been shown to inhibit DNA polymerase and other enzymes involved in DNA replication and repair.
The inhibition of enzymes by copper is a concentration-dependent phenomenon. At low (trace) concentrations, copper can act as a cofactor, enhancing the activity of certain enzymes. nih.gov However, at higher concentrations, its inhibitory effects become dominant. nih.gov
The following table summarizes the mechanisms of enzyme inhibition by copper and provides examples of affected enzymes:
| Mechanism of Inhibition | Description | Example of Affected Enzyme(s) | Reference |
|---|---|---|---|
| Binding to Sulfhydryl Groups | Copper(II) ions bind to the -SH groups of cysteine residues, altering the enzyme's conformation and inactivating it. | Various enzymes with exposed cysteine residues. | nih.gov |
| Displacement of Essential Metal Cofactors | Copper(II) ions compete with and displace other essential metal ions (e.g., Mg²⁺, Zn²⁺) at the enzyme's active site. | Metal-dependent enzymes such as some trehalose (B1683222) synthases. | nih.gov |
| Removal of Metal Cofactors | Chelating agents can remove essential copper ions from the active site of copper-dependent enzymes. | Diamine Oxidase | mu-varna.bg |
| Direct Interaction with Active Site | Copper ions can directly interact with residues in the active site, preventing substrate binding or catalysis. | Catalase, DNA Polymerase | innovationinfo.org |
Environmental Remediation Research Utilizing Cupric Acetate
Electrochemical Processes for Metal Extraction and Recycling (e.g., Copper Leaching from E-waste)
Electrochemical methods play a significant role in the extraction and recycling of metals, offering alternatives to traditional pyrometallurgical and hydrometallurgical processes. nih.govacs.orgdiva-portal.org Cupric acetate (B1210297) and the cupric ions it provides are relevant in the context of electrochemical processes, particularly in the leaching and recovery of copper from secondary resources like electronic waste (e-waste).
The Cu-H₂O-acetate system has been studied to develop thermo-kinetic diagrams, which are beneficial for informing process decisions in hydrometallurgical metal extraction and recycling. nih.gov These diagrams provide insights into the kinetics of electrochemical processes in addition to the thermodynamic stability of species. nih.gov
In the context of copper leaching from e-waste, the addition of cupric ions can significantly enhance the kinetics of the leaching process. academie-sciences.fr While the source of these cupric ions is not always explicitly stated as cupric acetate, this compound is a soluble copper salt that can readily provide Cu²⁺ ions to a solution. Research on leaching copper from waste printed circuit boards (WPCBs) has shown that using Cu²⁺ as an oxidizing agent in a chloride solution can lead to high leaching efficiencies for various metals, including copper. rsc.org The in situ regeneration of Cu²⁺ using oxygen can further enhance leaching efficiency. rsc.org
Electrochemical recovery of copper from PCBs can involve simultaneous leaching and electrodeposition processes. sjp.ac.lk In hydrometallurgical processes, copper in waste can be leached out as Cu(I) through reduction utilizing Cu(II). sjp.ac.lk The purified Cu(I) can then be reduced to metallic copper at the cathode through electrowinning. sjp.ac.lk
Electrochemical methods have also been applied to the extraction of heavy metals, including copper, from fly ash. diva-portal.org Studies have shown that copper is among the metals that are relatively easy to extract using electrochemical techniques. diva-portal.org Selective extraction of metals can be achieved by applying different potentials. diva-portal.org
The electrochemical behavior of copper in different cupric complex solutions has been investigated to understand the mechanisms involved in electrodeposition and dissolution processes. researchgate.net These studies are crucial for optimizing electrochemical metal extraction and recycling methods.
In some electrochemical systems, the presence of certain solvents can stabilize cuprous ions (Cu⁺), which can influence the efficiency of copper recovery. mdpi.com For example, isopropanol (B130326) has been shown to stabilize cuprous ions during the selective recovery of copper from smelter slag using an electrochemical method. mdpi.com
Advanced Analytical Method Development in Cupric Acetate Research
Development of Coupled Spectroscopic Techniques (e.g., DRIFT-GC-MS)
Coupled spectroscopic techniques offer a powerful approach to simultaneously analyze different aspects of a chemical process, such as changes in solid phases and the evolution of gaseous products. The combination of Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) with Gas Chromatography-Mass Spectrometry (GC-MS) is a notable example applied in cupric acetate (B1210297) research.
This coupled approach has been utilized to monitor the thermal decomposition of copper acetate monohydrate. By combining in-situ DRIFT with µGC-MS, researchers can obtain comprehensive data on both solid and gaseous species simultaneously as a function of temperature and time. scirp.orgscirp.orgresearchgate.net This "in-line" characterization provides accurate information about molecular dynamics during the decomposition process. scirp.org For instance, the thermal decomposition of copper acetate monohydrate has been monitored by coupling DRIFT with µGC-MS alongside other techniques like thermogravimetry analysis (TGA) and in-situ X-ray diffraction (XRD). scirp.orgscirp.org This allows for a complete analysis of the evolution of infrared spectra, correlated with crystalline phase transition data, to gain significant insights into the reaction mechanism. scirp.org
Specific research findings using DRIFT-GC-MS on copper acetate monohydrate thermal decomposition include the detection of gaseous products such as CO₂, acetic acid, acetone, and ethanol (B145695). scirp.org DRIFT spectra show the evolution of bands related to acetate ligands and the formation of intermediate compounds. scirp.org Concurrently, GC-MS quantifies the emitted volatile species, confirming the presence and evolution of products like acetic acid at specific temperatures under different atmospheres (e.g., air or argon). scirp.org This integrated approach helps to overcome limitations of single techniques, which might only identify solid materials or gaseous products in isolation. scirp.org
In-situ and Operando Characterization Methodologies
In-situ and operando techniques are essential for studying chemical processes as they happen, under relevant reaction conditions. These methodologies provide dynamic information about the structure, composition, and electronic state of materials, which is critical for understanding reaction mechanisms and optimizing processes.
In the context of cupric acetate, in-situ techniques have been employed to study its thermal decomposition and its role as a precursor in catalyst synthesis. In-situ X-ray diffraction (XRD) has been used to follow the crystalline phase transitions of copper acetate monohydrate during heat treatment under different atmospheres. scirp.orgscirp.orgresearchgate.net This allows researchers to identify intermediate solid phases formed during decomposition. scirp.org
The development of in-situ analytical approaches for studying the thermal decomposition of copper acetate precursors has involved miniaturized DRIFT chambers coupled to µGC-MS. scirp.org This original coupling allows for the simultaneous acquisition of data characteristic of both gas and solid species at the same time and temperature, providing a robust and forward-looking analysis approach. scirp.orgresearchgate.net
Operando spectroscopy, while broadly applied in catalysis research involving copper, provides insights into the dynamic behavior of copper species under reaction conditions. For example, operando X-ray absorption spectroscopy (XAS) has been used to study copper catalysts during the electrochemical reduction of CO₂, revealing the reduction of copper to its metallic state during the reaction. rsc.org While not exclusively focused on this compound as the starting material in all cases, these operando studies on copper-based systems highlight the importance of characterizing the active species and reaction intermediates under working conditions, a principle applicable to this compound when used as a catalyst precursor or in other reactive environments. The mechanism for acetate formation on Cu(111) during CO reduction has also been explored using in-situ techniques, suggesting a surface-based carboxylation step. diva-portal.org
Mass Spectrometry Approaches for Complex Chemical Systems (e.g., MALDI)
Mass spectrometry (MS) techniques are invaluable for identifying and quantifying components in complex chemical systems, including reaction products, intermediates, and species in solution or gas phases. Matrix-Assisted Laser Desorption/Ionization (MALDI) is one such technique that has found application in analyzing various compounds, including those related to copper chemistry.
While direct application of MALDI specifically to this compound as the analyte itself in isolation is less commonly highlighted in the provided search results, related studies demonstrate the utility of MALDI-MS in systems involving copper compounds or acetate species. For instance, MALDI-TOF MS has been used to analyze complex systems where copper compounds are present, such as in the characterization of copper-amine complexes used as catalysts. researchgate.net
Furthermore, this compound has been explored as a cationizing agent in MALDI mass spectrometry for the analysis of ultra-high molecular weight polymers like polystyrene. rsc.org In these applications, copper salts, including this compound, are used to facilitate the ionization of large molecules, enabling their detection by MALDI-MS. rsc.org Research indicates that this compound can yield polymer ions with different charge states, demonstrating its effectiveness in this role. rsc.org Studies have also investigated the reduction of Cu(II) to Cu(I) during the MALDI process when using copper(II) salts, highlighting the complex ionization mechanisms involved. acs.org
Mass spectrometry, in general, is a key technique for analyzing volatile products from processes involving this compound, as seen in the GC-MS coupling discussed earlier. scirp.orgscirp.org Additionally, mass spectral studies of binuclear metal complexes, including copper(I) carboxylates derived from the thermal decomposition of cupric carboxylates, have provided insights into their fragmentation pathways in the gas phase. cdnsciencepub.com
The application of mass spectrometry, including techniques like MALDI, in this compound research and related copper systems underscores its importance in identifying and characterizing molecular species, understanding reaction pathways, and developing analytical methods for complex chemical matrices.
Q & A
Q. What are the common synthesis methods for cupric acetate, and how do they differ in yield and purity?
- Methodological Answer : this compound is synthesized via four primary routes:
Reaction of copper oxide/hydroxide with acetic acid : Produces high-purity Cu(CH₃COO)₂ with water as a byproduct .
Copper metal with acetic acid and H₂O₂ : Enhances reaction kinetics by oxidizing Cu⁰ to Cu²⁺, yielding 85–90% purity .
Copper(II) sulfate and calcium acetate : Generates this compound and calcium sulfate (requires filtration to isolate the product) .
Heating copper powder with glacial acetic acid : Requires refluxing and yields ~80% purity due to residual impurities .
- Key Factors : Purity depends on reagent quality (e.g., ACS-grade acetic acid reduces side reactions) and post-synthesis purification (e.g., recrystallization in ethanol) .
Q. How does temperature and pH influence the solubility of this compound in aqueous solutions?
- Methodological Answer :
- Solubility increases with temperature (e.g., 20 g/L at 25°C vs. 35 g/L at 50°C) but decreases in acidic conditions (pH < 4) due to protonation of acetate ions .
- Experimental Protocol : Prepare solutions at varying pH (2–7) and temperatures (20–60°C), filter insoluble residues, and quantify dissolved Cu²⁺ via atomic absorption spectroscopy (AAS) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (irritation risk: Hazard Rating 2/4) .
- Ventilation : Use fume hoods to avoid inhaling dust/particulates (chronic exposure may cause nasal septum perforation) .
- Storage : Keep in airtight containers away from oxidizers (e.g., chlorates) and strong acids to prevent explosive reactions .
Q. Which analytical techniques are most reliable for assessing this compound purity?
- Methodological Answer :
- Iodometric Titration : Quantifies Cu²⁺ content (99–102% accuracy for ACS-grade material) .
- XRD : Confirms crystalline structure and detects impurities like CuO .
- UV-Vis Spectroscopy : Measures absorbance at 625 nm (ε = 12.3 L/mol·cm for 0.1 M solutions) to verify concentration .
Q. What role does this compound play as a catalyst in organic synthesis?
- Methodological Answer :
- Oxidative Coupling : Facilitates C–C bond formation in aryl ether synthesis (e.g., Ullmann reaction) under mild conditions (60–80°C) .
- Acetylene Hydration : Converts acetylene to acetaldehyde in the presence of H₂SO₄ (yields ~70% with 0.5 mol% catalyst loading) .
Advanced Research Questions
Q. What mechanistic pathways explain this compound’s catalytic activity in cross-coupling reactions?
- Methodological Answer :
- Radical Pathways : EPR studies confirm Cu(II)/Cu(I) redox cycles generate acetylide radicals in Sonogashira reactions .
- Coordination Complexes : EXAFS data show Cu²⁺ coordinates with alkynes, lowering activation energy for oxidative dimerization .
Q. How do researchers mitigate chronic health risks associated with prolonged this compound exposure?
- Methodological Answer :
- Biomonitoring : Regular serum copper tests (normal range: 70–140 µg/dL) to detect hepatorenal toxicity .
- Decontamination : Use EDTA chelation therapy for systemic Cu²⁺ overload (effective at 50 mg/kg dosage) .
Q. How should contradictory data on this compound’s solubility in polar solvents be resolved?
- Methodological Answer :
- Meta-Analysis : Compare literature data (e.g., 18–22 g/L at 25°C) while controlling for variables like ionic strength and counterion effects .
- Replicate Studies : Standardize solvent purity (HPLC-grade) and use gravimetric analysis for consistency .
Q. What spectroscopic methods best characterize this compound’s coordination geometry?
- Methodological Answer :
Q. What methodologies assess the environmental impact of this compound in aquatic systems?
- Methodological Answer :
- Ecotoxicology Assays : Conduct Daphnia magna LC₅₀ tests (reported 501 mg/kg for rats) to evaluate acute toxicity .
- Soil Leaching Studies : Measure Cu²⁺ mobility using column chromatography (pH-dependent adsorption to clay minerals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
